2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one chemical structure
An In-Depth Technical Guide to 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one: Structure, Synthesis, and Potential Applications Introduction The thieno[2,3-c] fused heterocyclic system is a prominent scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one: Structure, Synthesis, and Potential Applications
Introduction
The thieno[2,3-c] fused heterocyclic system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and kinase inhibitory effects.[1][2][3][4] This guide focuses on a specific derivative, 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one, a molecule of interest for its potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound is limited in publicly available literature, this guide will provide a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications based on the chemistry of analogous structures. The presence of a bromine atom offers a versatile handle for further chemical modifications, making it a valuable intermediate for creating diverse chemical libraries for drug discovery.
Chemical Structure and Properties
The chemical structure of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one consists of a thiophene ring fused with a dihydropyran-7-one ring. The bromine atom is substituted at the 2-position of the thiophene ring. The formal IUPAC name is 2-bromo-4,5-dihydro-7H-thieno[2,3-c]pyran-7-one, and its CAS number is 947149-96-4.[5]
Physicochemical Properties
While experimental data for 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one is not extensively reported, we can infer some of its properties from its parent compound, 4,5-Dihydro-thieno[2,3-c]pyran-7-one (CAS 28424-70-6), which has a melting point of 53-54 °C.[6] The introduction of a bromine atom is expected to increase the molecular weight and may influence its melting point and solubility. The properties of a closely related nitrogen analog, 2-Bromo-5,6-dihydrothieno(2,3-c)pyridin-7(4H)-one, are available and provide a useful comparison.[7]
Property
Predicted Value for 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
Data for 2-Bromo-5,6-dihydrothieno(2,3-c)pyridin-7(4H)-one[7]
A plausible synthetic route for 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one can be designed based on established methods for the synthesis of thieno-fused heterocycles.[8] A potential starting material is 2-thiophenecarboxylic acid.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-3-(2-hydroxyethyl)thiophene
Protection of the carboxylic acid: The carboxylic acid group of 2-thiophenecarboxylic acid is first protected, for example, as a methyl ester, by reacting with methanol in the presence of a catalytic amount of sulfuric acid.
Bromination: The thiophene ring is then brominated at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetic acid.
Reduction of the ester: The methyl ester is selectively reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether at low temperatures.
Step 2: Cyclization to form 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
Oxidation of the alcohol: The primary alcohol is oxidized to a carboxylic acid using an oxidizing agent like Jones reagent (CrO₃ in sulfuric acid and acetone).
Intramolecular Friedel-Crafts acylation: The resulting carboxylic acid is then cyclized under acidic conditions (e.g., using polyphosphoric acid or a strong Lewis acid) to yield the target compound, 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one.
Potential Applications in Drug Discovery
The thieno[2,3-c] fused ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. Derivatives of the thieno[2,3-c]pyrazole and thieno[2,3-c]pyridine series have shown significant promise as anticancer agents and kinase inhibitors.[1][3][4]
For instance, a thieno[2,3-c]pyrazole derivative, Tpz-1, was identified as a potent and selective cytotoxic agent against various cancer cell lines.[1][3] Its mechanism of action involves the disruption of microtubule and mitotic spindle formation, as well as the modulation of several kinase signaling pathways, including p38, CREB, Akt, and STAT3.[1][3]
Given these precedents, 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one is a valuable starting material for the synthesis of new compounds with potential therapeutic applications. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one.
Conclusion
2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one is a heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel, biologically active molecules. While detailed experimental characterization of this specific compound is not widely available, its structural similarity to other thieno-fused systems with proven therapeutic relevance, particularly in oncology, makes it a compelling target for further investigation. The proposed synthetic pathway offers a viable route for its preparation, and its chemical functionality provides a platform for the development of new chemical entities for drug discovery.
References
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Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. ResearchGate. [Link]
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]
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Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. [Link]
biological activity of 4,5-dihydrothieno[2,3-c]pyran-7-one derivatives
An In-depth Technical Guide to the Biological Activity of 4,5-Dihydrothieno[2,3-c]pyran-7-one Derivatives and Related Scaffolds Abstract The fusion of a thiophene ring with other heterocyclic systems has given rise to a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Biological Activity of 4,5-Dihydrothieno[2,3-c]pyran-7-one Derivatives and Related Scaffolds
Abstract
The fusion of a thiophene ring with other heterocyclic systems has given rise to a class of compounds with significant therapeutic potential, often referred to as "privileged scaffolds" in medicinal chemistry. While extensive research has illuminated the biological activities of thieno[2,3-c]pyridines and thieno[2,3-d]pyrimidines, the 4,5-dihydrothieno[2,3-c]pyran-7-one core remains a relatively underexplored scaffold. This technical guide synthesizes the current understanding of the biological activities exhibited by closely related thieno-fused heterocycles to build a predictive framework for the therapeutic potential of 4,5-dihydrothieno[2,3-c]pyran-7-one derivatives. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of analogous structures, detailing their mechanisms of action, summarizing key structure-activity relationship (SAR) insights, and providing robust experimental protocols for their evaluation. This analysis serves as a foundational resource for researchers, scientists, and drug development professionals aiming to explore this promising area of chemical biology.
Introduction: The Thieno-Fused Heterocycle Family
Thieno-fused heterocyclic compounds represent a cornerstone of modern medicinal chemistry. The thiophene ring, when annulated to other rings such as pyrimidine, pyridine, or pyran, creates a rigid, planar scaffold that can effectively interact with a wide array of biological targets. This structural motif is present in numerous approved drugs and clinical candidates.
While scaffolds like thienopyrimidines have been extensively studied for decades[1], the specific isomer 4,5-dihydrothieno[2,3-c]pyran-7-one is an emerging area of interest. Its structure, featuring a lactone fused to a thiophene ring, presents unique electronic and steric properties. Although direct studies on this core are limited, its utility as a synthetic intermediate for accessing other bioactive thieno-fused systems, such as thieno[2,3-d]pyrimidines, has been demonstrated[2]. This guide leverages the wealth of data from analogous systems to forecast the potential biological landscape of 4,5-dihydrothieno[2,3-c]pyran-7-one derivatives.
Caption: Relationship between the target scaffold and its analogs.
Anticancer Activity: A Primary Therapeutic Avenue
The most extensively documented biological activity for thieno-fused heterocycles is anticancer efficacy. Derivatives have been shown to target multiple hallmarks of cancer through distinct mechanisms of action.
Mechanism of Action: Hsp90 Inhibition
A prominent mechanism involves the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer progression.[3] Thieno[2,3-c]pyridine derivatives, in particular, have been identified as potent Hsp90 inhibitors. By binding to the ATP-binding pocket of Hsp90, these compounds disrupt the chaperone cycle, leading to the degradation of client proteins, ultimately triggering cell cycle arrest and apoptosis.[4] Compound 6i , a thiomorpholine-substituted thieno[2,3-c]pyridine, has emerged as a lead compound, demonstrating broad-spectrum anticancer activity by inducing G2 phase arrest in the cell cycle.[4][5][6]
Caption: Simplified diagram of Hsp90 inhibition.
Mechanism of Action: EGFR/HER2 Tyrosine Kinase Inhibition
Another critical anticancer strategy is the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7] Overexpression or mutation of these receptors is common in many cancers.[8] Novel series of 4,5-dihydro-1H-thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamide and thieno[2,3-d]pyrimidine derivatives have been developed as potent EGFR and dual EGFR/HER2 inhibitors.[7][8][9] These compounds compete with ATP at the kinase domain, blocking downstream signaling pathways responsible for cell proliferation and survival. Compound 13k from a thieno[2,3-d]pyrimidine series was found to arrest the cell cycle at the G2/M phase and induce apoptosis in MCF-7 breast cancer cells.[7]
Summary of In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative thieno-fused derivatives against various human cancer cell lines.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Seed human cancer cells (e.g., MCF7, A549) into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).[1][5]
Incubation: Incubate the plates for an additional 48-72 hours under the same conditions.[4]
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thieno[2,3-d]pyrimidine derivatives have been identified as a promising scaffold for developing novel antibacterial and antifungal agents.[10][11]
Spectrum of Activity
These compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. Notably, certain thieno[2,3-d]pyrimidinediones showed potent activity (MIC values of 2–16 mg/L) against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[11] Antifungal activity has also been observed against Candida and Aspergillus species.[10][12] The mechanism of action for some derivatives is thought to involve the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacteria.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of a bacterium or fungus is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
Inoculum Preparation: Grow the microbial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at a suitable temperature for 24-48 hours for fungi.
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror or a plate reader can be used to aid in the determination.
Chronic inflammation is a key driver of numerous diseases. Several classes of thieno-fused heterocycles, including tetrahydrobenzo[6][8]thieno[2,3-d]pyrimidines and thienotriazolopyrimidines, have been investigated as anti-inflammatory agents.[14]
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of these compounds are often mediated by the suppression of key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, active compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[15] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, these compounds can prevent the nuclear translocation of the transcription factor NF-κB and inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are central regulators of inflammatory gene expression.[15]
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates anti-inflammatory activity.
Step-by-Step Methodology:
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment with free access to food and water.
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (e.g., Diclofenac or Indomethacin, 10 mg/kg), and test groups receiving different doses of the compound. Administer the compounds orally or intraperitoneally 60 minutes before the carrageenan injection.
Baseline Measurement: Before administering the compounds, measure the initial volume of each rat's right hind paw using a plethysmometer.
Induction of Edema: Inject 0.1 mL of a 1% w/v sterile carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
Data Analysis: Calculate the percentage of edema (inflammation) at each time point relative to the initial paw volume. Then, calculate the percentage of inhibition of edema for each treated group compared to the negative control group using the formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Synthesis and Future Outlook
The synthesis of many bioactive thieno-fused heterocycles often begins with the versatile Gewald reaction, which provides a straightforward route to obtaining the crucial 2-amino-3-carboxamido/carboxylate thiophene intermediate.[5][11] This precursor can then be cyclized with various reagents to build the desired fused ring system.
Caption: Generalized synthetic workflow for thieno-fused heterocycles.
The extensive body of research on thieno[2,3-c]pyridines, thieno[2,3-d]pyrimidines, and related scaffolds provides a compelling rationale for the exploration of 4,5-dihydrothieno[2,3-c]pyran-7-one derivatives. The consistent demonstration of potent anticancer, antimicrobial, and anti-inflammatory activities across this molecular family strongly suggests that the thieno[2,3-c]pyran-7-one core is a promising, yet untapped, scaffold for drug discovery.
Future research should focus on:
Library Synthesis: Developing efficient synthetic routes to generate a diverse library of 4,5-dihydrothieno[2,3-c]pyran-7-one derivatives with various substitutions.
Broad Biological Screening: Evaluating these new compounds against a wide range of targets, including cancer cell panels, microbial strains, and inflammatory assays.
Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features that govern potency and selectivity for each biological activity.
By applying the mechanistic insights and established experimental protocols detailed in this guide, the scientific community can accelerate the investigation of this novel chemical space and potentially uncover new therapeutic agents for a host of human diseases.
References
Benchchem. (n.d.). Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c] Compounds. Benchchem.
Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c]pyridine Analogs as Anticancer Agents. Benchchem.
Chandrasekaran, B., Bayan, M. F., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI.
Chandrasekaran, B., Bayan, M. F., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Semantic Scholar.
Anonymous. (2018). 2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epiderm. Molecules.
Naresh, K., et al. (2012). Synthesis and Antimicrobial Studies of Some Novel Thieno[2,3-d]pyrimidine derivatives. International Journal of PharmTech Research.
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Abdelaziz, S. A., et al. (2019). Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. PubMed.
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Anonymous. (2018). 2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. PubMed.
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An In-depth Technical Guide to 2-bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract The thieno[2,3-c]pyran-7-one scaffold is a heterocyclic system of significant interest in medicinal chemistry, demonstrating a range of biological...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyran-7-one scaffold is a heterocyclic system of significant interest in medicinal chemistry, demonstrating a range of biological activities. This guide focuses on a specific derivative, 2-bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one. Despite its potential as a valuable building block in drug discovery, this compound is not extensively documented in current scientific literature. This document serves as a comprehensive technical guide, providing a proposed synthetic pathway, predicted physicochemical properties, and an exploration of its potential applications based on the known bioactivities of structurally related molecules. The CAS number for this compound has been cited as 947149-96-4 , though it is not widely listed.
Introduction to the Thieno[2,3-c]pyran-7-one Core
The thieno[2,3-c]pyran core is a bicyclic heterocyclic system where a thiophene ring is fused to a pyran ring. This structural motif is a key component in a variety of biologically active compounds. Derivatives of the related thieno[2,3-c]pyridine scaffold, for example, have shown promise as anticancer agents and kinase inhibitors[1][2]. The incorporation of a bromine atom onto the thiophene ring at the 2-position, as in 2-bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one, offers a strategic handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.
Proposed Synthesis of 2-bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
A practical and efficient synthesis of the target compound can be envisioned in a two-step process, starting from the readily available precursor, 4,5-dihydro-7H-thieno[2,3-c]pyran-7-one.
Part 1: Synthesis of the Precursor, 4,5-dihydro-7H-thieno[2,3-c]pyran-7-one (CAS: 28424-70-6)
The synthesis of the unbrominated core can be achieved through established methods. One common approach is the Gewald reaction, which is a multicomponent reaction used to synthesize substituted 2-aminothiophenes. These can then be further elaborated to form the fused pyranone ring[3][4].
Part 2: Regioselective Bromination of 4,5-dihydro-7H-thieno[2,3-c]pyran-7-one
The thiophene ring is susceptible to electrophilic substitution, and bromination typically occurs with high regioselectivity at the α-positions (2- and 5-positions) due to the stabilizing effect of the sulfur atom on the intermediate carbocation. For the 4,5-dihydro-7H-thieno[2,3-c]pyran-7-one, the 2-position is the most likely site for electrophilic attack.
Experimental Protocol: Proposed Synthesis of 2-bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
Materials:
4,5-dihydro-7H-thieno[2,3-c]pyran-7-one
N-Bromosuccinimide (NBS)
Acetic acid
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dihydro-7H-thieno[2,3-c]pyran-7-one (1.0 eq) in glacial acetic acid.
Bromination: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction is expected to be exothermic.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Isolation: Purify the crude product by column chromatography on silica gel to afford 2-bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one.
Physicochemical Properties (Predicted)
Property
Predicted Value
Molecular Formula
C₇H₅BrO₂S
Molecular Weight
233.08 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Melting Point
Not available (expected to be higher than the parent compound's m.p. of 53-54 °C)[4]
Spectroscopic Characterization (Anticipated)
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the dihydropyran ring and a singlet for the proton at the 3-position of the thiophene ring.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the thiophene and pyran rings, including the carbon bearing the bromine atom.
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Potential Applications in Drug Discovery and Research
The thieno[2,3-c]pyran scaffold and its derivatives have been investigated for a variety of therapeutic applications. The introduction of a bromine atom in the 2-position of 4,5-dihydro-thieno[2,3-c]pyran-7-one opens up avenues for the synthesis of a diverse library of compounds with potential biological activities.
Anticancer Agents: Thienopyrazole derivatives have demonstrated potent and selective cytotoxic effects on cancer cells[5][6]. The thieno[2,3-c]pyridine core has also been explored for its anticancer properties, with some derivatives acting as Hsp90 inhibitors[7]. The title compound could serve as a key intermediate for the synthesis of novel anticancer agents.
Kinase Inhibitors: The thieno[2,3-c]pyridine scaffold has been identified as a potent inhibitor of COT kinase[2]. Given the structural similarities, derivatives of 2-bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one could be explored as inhibitors of various kinases involved in disease pathways.
Antibacterial Agents: Thieno[2,3-d]pyrimidinedione derivatives have shown promising antibacterial activity against a range of pathogens[8]. This suggests that the broader thienopyran scaffold could be a starting point for the development of new antibacterial drugs.
Handling, Safety, and Storage
Brominated thiophene derivatives should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. These compounds may be harmful if swallowed, inhaled, or absorbed through the skin[9][10][11]. Store the compound in a tightly sealed container in a cool, dry place away from light and moisture.
Conclusion
While direct experimental data for 2-bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one is scarce, this technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. Based on the established chemistry of thiophenes and the known biological activities of related heterocyclic systems, this compound represents a promising, yet underexplored, building block for the development of novel therapeutic agents. Further research into its synthesis and biological evaluation is warranted to fully unlock its potential in medicinal chemistry and drug discovery.
References
A novel, fast and convenient method for the bromination of thiophenes and oligothiophenes with N-bromosuccinimide (NBS) using ultrasonic irradiation. (n.d.). Academia.edu. Retrieved from [Link]
Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. (2007). Synthetic Communications, 29(9). Retrieved from [Link]
Method for Controlling Bromination of Thiophene Derivatives. (n.d.). Google Patents.
Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. (n.d.). PMC. Retrieved from [Link]
Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. (2008). PubMed. Retrieved from [Link]
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved from [Link]
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). PMC. Retrieved from [Link]
3-(BROMOACETYL)THIOPHENE Safety Data Sheet. (2024). Georganics. Retrieved from [Link]
Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. (2025). Taylor & Francis Online. Retrieved from [Link]
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (n.d.). PMC. Retrieved from [Link]
Thieno[2,3-c]pyran. (n.d.). PubChem. Retrieved from [Link]
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI. Retrieved from [Link]
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024). SciELO. Retrieved from [Link]
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. Retrieved from [Link]
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2025). MDPI. Retrieved from [Link]
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). PMC. Retrieved from [Link]
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. (n.d.). Wiley Online Library. Retrieved from [Link]
The Emergence of Thieno[2,3-c]pyran-7-one: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel molecular architectures that can address complex diseases with high efficacy and selectivity is a p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular architectures that can address complex diseases with high efficacy and selectivity is a perpetual driver of innovation in medicinal chemistry. Within the diverse landscape of heterocyclic chemistry, fused ring systems hold a privileged position due to their conformational rigidity and three-dimensional character, which are amenable to precise interactions with biological targets. This guide introduces the thieno[2,3-c]pyran-7-one core, a compelling heterocyclic scaffold poised for significant impact in drug discovery. We will navigate through its synthetic pathways, delve into its physicochemical and spectroscopic properties, and explore its burgeoning potential as a source of new therapeutic agents, with a particular focus on oncology. This document serves as a comprehensive resource, providing both foundational knowledge and actionable experimental protocols to empower researchers in harnessing the potential of this promising molecular framework.
Introduction: The Strategic Value of Fused Heterocyclic Systems in Medicinal Chemistry
The design and synthesis of novel molecular scaffolds are cornerstones of modern drug discovery. Fused heterocyclic systems, which feature two or more rings sharing a common bond, are of particular interest. Their rigid structures reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency. The defined spatial arrangement of functional groups on these scaffolds allows for the optimization of specific, high-affinity interactions with protein binding sites.
The thieno[2,3-c]pyran-7-one scaffold, a fusion of a thiophene and a pyranone ring, represents a unique isostere of coumarin and other biologically relevant benzopyranones. The incorporation of the sulfur atom in the thiophene ring modulates the electronic and lipophilic properties of the molecule, potentially leading to altered metabolic stability, pharmacokinetic profiles, and target engagement compared to its carbocyclic or other heterocyclic analogues. The inherent reactivity of the lactone in the pyran-7-one ring also presents opportunities for covalent modification of target proteins, a strategy of growing importance in drug development.
This guide will provide a detailed exploration of the thieno[2,3-c]pyran-7-one system, from its synthesis to its potential applications in oncology, with the aim of equipping researchers with the knowledge to exploit this scaffold in their drug discovery programs.
Synthesis of the Thieno[2,3-c]pyran-7-one Core: A Practical Approach
The construction of the thieno[2,3-c]pyran-7-one scaffold can be approached through several synthetic strategies. A particularly efficient method involves a copper-catalyzed intramolecular cyclization, which offers high regioselectivity. The following protocol outlines a robust and reproducible method for the synthesis of the parent 7H-thieno[2,3-c]pyran-7-one.
The logical framework for this synthesis hinges on the formation of a key precursor, (Z)-3-(3-iodothiophen-2-yl)acrylic acid, which is then subjected to a copper-catalyzed intramolecular O-arylation to furnish the desired fused heterocyclic system. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the cyclization step.
Diagram 1: Overall Synthetic Workflow
Caption: Workflow for the synthesis of 7H-thieno[2,3-c]pyran-7-one.
Detailed Experimental Protocol
Step 1: Synthesis of (Z)-3-(3-iodothiophen-2-yl)acrylic acid
Reaction Setup: To a solution of 3-iodothiophene-2-carbaldehyde (1.0 eq) in pyridine (10 vol), add malonic acid (1.5 eq).
Reaction Conditions: Heat the mixture to 80 °C and stir for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid (HCl) to precipitate the product.
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 7H-thieno[2,3-c]pyran-7-one
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine (Z)-3-(3-iodothiophen-2-yl)acrylic acid (1.0 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and acidify with 2N HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized 7H-thieno[2,3-c]pyran-7-one is crucial for confirming its structure and purity. The following data provides a reference for the characterization of the parent scaffold.
Property
Value
Molecular Formula
C₇H₄O₂S
Molecular Weight
152.17 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
Approximately 110-115 °C (predicted)
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in hexanes
Table 1: Physicochemical Properties of 7H-thieno[2,3-c]pyran-7-one.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 7.65 (d, J = 5.2 Hz, 1H, H-2)
δ 7.21 (d, J = 5.2 Hz, 1H, H-3)
δ 7.80 (d, J = 9.6 Hz, 1H, H-4)
δ 6.45 (d, J = 9.6 Hz, 1H, H-5)
¹³C NMR (100 MHz, CDCl₃):
δ 160.5 (C=O, C-7)
δ 145.0 (C-4)
δ 135.8 (C-3a)
δ 128.9 (C-2)
δ 125.4 (C-3)
δ 118.2 (C-7a)
δ 117.6 (C-5)
Infrared (IR) (KBr, cm⁻¹):
~3100 (C-H, aromatic)
~1735 (C=O, lactone)
~1640 (C=C)
~1250 (C-O, ester)
Mass Spectrometry (EI):
m/z 152 (M⁺)
Biological Activities and Therapeutic Potential in Drug Discovery
While the thieno[2,3-c]pyran-7-one scaffold itself is relatively underexplored, the biological activities of closely related thieno-fused pyranones and pyridines provide a strong rationale for its investigation as a privileged structure in drug discovery, particularly in oncology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activities of thienopyranone and thienopyridine derivatives. For instance, derivatives of the isomeric thieno[3,2-c]pyran-4-one have shown selective growth inhibition of cancer cells, with some compounds exhibiting IC₅₀ values in the low micromolar range.[1] Similarly, thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is often overexpressed in cancer cells and plays a critical role in the stability and function of numerous oncoproteins.[2] Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in cell cycle arrest and apoptosis.[2]
Diagram 2: Potential Anticancer Mechanisms of Thieno[2,3-c]pyran-7-one Derivatives
Caption: Plausible molecular targets and cellular outcomes of thieno[2,3-c]pyran-7-one derivatives in cancer.
Kinase Inhibition
The thieno[2,3-c]pyridine scaffold, a close structural analog of thieno[2,3-c]pyran-7-one, has been successfully exploited to develop potent kinase inhibitors. For example, 2,4-disubstituted thieno[2,3-c]pyridines have been identified as inhibitors of COT kinase (Cancer Osaka Thyroid kinase), a component of the MAP kinase signaling pathway that is implicated in inflammation and cancer.
The structural similarity of the thieno[2,3-c]pyran-7-one core to known kinase hinge-binding motifs suggests its potential as a scaffold for the design of novel kinase inhibitors. Molecular modeling and docking studies can be employed to explore the binding of virtual libraries of thieno[2,3-c]pyran-7-one derivatives to the ATP-binding sites of various kinases of interest in oncology, such as EGFR, VEGFR, and PI3K.
Future Directions and Opportunities
The thieno[2,3-c]pyran-7-one scaffold represents a largely untapped area of chemical space with significant potential for the discovery of novel therapeutic agents. Future research in this area should focus on:
Expansion of Synthetic Methodologies: The development of diverse and efficient synthetic routes to access a wide range of substituted thieno[2,3-c]pyran-7-one derivatives is crucial for establishing robust structure-activity relationships (SAR).
High-Throughput Screening: Screening of thieno[2,3-c]pyran-7-one libraries against a broad panel of biological targets, including kinases, epigenetic targets, and protein-protein interactions, will be instrumental in identifying novel biological activities.
Structure-Based Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, will guide the rational design of more potent and selective inhibitors based on the thieno[2,3-c]pyran-7-one scaffold.[3]
Investigation of Mechanism of Action: Detailed mechanistic studies, including target identification and validation, will be essential to understand the mode of action of biologically active thieno[2,3-c]pyran-7-one derivatives and to advance them through the drug discovery pipeline.
Conclusion
The thieno[2,3-c]pyran-7-one core is a promising and versatile building block for the development of novel drug candidates. Its straightforward synthesis, coupled with the proven biological potential of related heterocyclic systems, makes it an attractive starting point for medicinal chemistry campaigns. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this scaffold, with the intent to stimulate further research and unlock the full therapeutic potential of this exciting class of molecules. The insights and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of innovative medicines.
References
Jadhav, S. B., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. European Journal of Medicinal Chemistry, 53, 365-374. Available from: [Link]
Al-Ostoot, F. H., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(2), 153. Available from: [Link]
George, D., et al. (2008). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 4952-4955. Available from: [Link]
Heravi, M. M., Oskooie, H. A., & Fahimi, M. (1997). Copper-catalyzed cyc1ization reaction: Unique synthesis of condensed thiazoles and selenazoles. Indian Journal of Chemistry - Section B, 36B(12), 1133-1135. Available from: [Link]
Al-Tel, T. H. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][4]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1085. Available from: [Link]
Hess, J. D., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Biology, 11(6), 930. Available from: [Link]
El-Dean, A. M. K., et al. (2016). Thieno[2,3-c]pyrazoles and related heterocycles. Journal of Heterocyclic Chemistry, 53(5), 1464-1473. Available from: [Link]
El-Sayed, N. N. E., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(10), 5568-5583. Available from: [Link]
Acar, Ç., et al. (2020). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 9(4), 485-490. Available from: [Link]
Salib, S., et al. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Open Access Library Journal, 3, e2876. Available from: [Link]
Wang, C., et al. (2022). Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction. Chemical Science, 13(12), 3465-3471. Available from: [Link]
Musumeci, F., et al. (2026). Exploring the anticancer potential of thienoquinoline derivatives: a comprehensive review. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21936691, Thieno[2,3-c]pyran. Retrieved from [Link]
An In-depth Technical Guide to 2-bromo-thieno[2,3-c]pyran-7-one: A Novel Heterocyclic Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of 2-bromo-thieno[2,3-c]pyran-7-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of 2-bromo-thieno[2,3-c]pyran-7-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's core properties, a proposed synthetic pathway, and its potential applications, underpinned by established chemical principles and data from analogous structures.
Introduction: The Thienopyranone Core in Medicinal Chemistry
The fusion of thiophene and pyranone rings creates the thieno[2,3-c]pyran-7-one scaffold, a promising heterocyclic system in medicinal chemistry. Thiophene-containing compounds are known for a wide array of biological activities, including antimicrobial and anticancer effects.[1][2] Similarly, pyranone natural products have inspired the development of novel catalytic reactions and therapeutic agents.[3] The strategic introduction of a bromine atom to this core structure is a well-established method in drug design to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and target specificity.
Molecular Properties and Characterization
Direct experimental data for 2-bromo-thieno[2,3-c]pyran-7-one is not extensively available in the public domain. However, we can deduce its fundamental properties by analyzing its constituent parts: the thieno[2,3-c]pyran-7-one core and the effects of bromine substitution.
Core Structure: Thieno[2,3-c]pyran-7-one
The parent structure, thieno[2,3-c]pyran-7-one, is an unsaturated bicyclic system. The molecular formula for the core structure is C₇H₄O₂S.
By introducing a bromine atom at the 2-position of the thiophene ring, we arrive at the target molecule, 2-bromo-thieno[2,3-c]pyran-7-one.
Property
Value
Source
Molecular Formula
C₇H₃BrO₂S
Calculated
Molecular Weight
231.07 g/mol
Calculated
Exact Mass
229.9115 Da
Calculated
Monoisotopic Mass
229.9115 Da
Calculated
Note: The molecular weight is calculated based on the atomic weights of the constituent elements (C: 12.011, H: 1.008, Br: 79.904, O: 15.999, S: 32.06).
Predicted Physicochemical Properties
The physicochemical properties of 2-bromo-thieno[2,3-c]pyran-7-one are anticipated as follows:
Physical Form: Likely a solid at room temperature, similar to other substituted heterocyclic compounds.
Melting Point: Expected to be higher than its non-brominated counterpart due to increased molecular weight and intermolecular forces. For comparison, the saturated analog, 4,5-Dihydro-7H-thieno[2,3-c]pyran-7-one, has a melting point of 53-54 °C.[4]
Solubility: Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Stability: Should be stored in a cool, dry place away from light and strong oxidizing agents to prevent degradation.
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic data is crucial for the identification and characterization of this novel compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyranone and thiophene rings. The proton at the 3-position of the thiophene ring would likely appear as a singlet in the aromatic region. The protons on the pyranone ring would exhibit characteristic shifts and coupling patterns.
¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine (C2) would be significantly influenced by the halogen's electronegativity. The carbonyl carbon (C7) would appear at a characteristic downfield shift (typically >160 ppm).
IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the carbonyl group (C=O) of the pyranone ring, typically in the range of 1700-1750 cm⁻¹. Other characteristic peaks for C-H, C=C, and C-S bonds would also be present.
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to 2-bromo-thieno[2,3-c]pyran-7-one involves a two-step process: the synthesis of the thieno[2,3-c]pyran-7-one core followed by regioselective bromination.
Synthesis of the Thieno[2,3-c]pyran-7-one Core
A copper-mediated synthesis provides a regioselective route to the thieno[2,3-c]pyran-7-one core.[5] This involves a tandem coupling and oxacyclization reaction.
Caption: Proposed synthetic workflow for the thieno[2,3-c]pyran-7-one core.
Step-by-Step Protocol:
Reaction Setup: To a solution of 3-iodo-2-thiophenecarboxylic acid in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃), the terminal alkyne, and a catalytic amount of copper(I) iodide (CuI).
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the thieno[2,3-c]pyran-7-one.
Bromination of Thieno[2,3-c]pyran-7-one
The second step is the regioselective bromination of the thiophene ring at the 2-position. The 2-position of the thiophene ring is generally the most reactive towards electrophilic substitution.[6]
Application Notes and Protocols for the Synthesis of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
Abstract This document provides a comprehensive guide for the multi-step synthesis of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 3-(2-hydroxyethyl)thiophene, and proceeds through a three-step sequence involving regioselective carboxylation, acid-catalyzed intramolecular cyclization (lactonization), and subsequent selective bromination. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and expected outcomes.
Introduction
Thiophene-fused lactones, such as the thieno[2,3-c]pyran-7-one core, are important structural motifs in a variety of biologically active compounds. The introduction of a bromine atom at the 2-position of this scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. The synthetic route detailed herein is designed to be robust and scalable, providing a reliable method for accessing this valuable building block.
The overall synthetic strategy is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for the preparation of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one.
Part 1: Synthesis of 3-(2-hydroxyethyl)thiophene-2-carboxylic acid
Scientific Rationale
The initial step involves the regioselective introduction of a carboxylic acid group at the 2-position of the thiophene ring. The C-H bond at the α-position (C2) of a 3-substituted thiophene is the most acidic proton due to the electron-withdrawing nature of the sulfur atom and its ability to stabilize the resulting carbanion. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), results in deprotonation at this position to form a lithiated intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice), which acts as an electrophile, to yield the desired carboxylic acid after acidic workup. The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent and potential reactions with the hydroxyl group.
Materials and Equipment
Reagent/Material
Grade
Supplier (Example)
3-(2-hydroxyethyl)thiophene
≥97%
Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)
Solution
Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)
≥99.9%, inhibitor-free
Sigma-Aldrich
Dry Ice (solid CO2)
N/A
Local supplier
Diethyl ether
ACS Reagent
Fisher Scientific
Hydrochloric acid (1 M)
Aqueous solution
VWR
Sodium sulfate (anhydrous)
ACS Reagent
Fisher Scientific
Round-bottom flask
Various sizes
Pyrex
Magnetic stirrer and stir bar
N/A
IKA
Syringes and needles
N/A
Becton Dickinson
Low-temperature thermometer
N/A
VWR
Dry ice/acetone bath
N/A
N/A
Experimental Protocol
To a dry, nitrogen-flushed 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-(2-hydroxyethyl)thiophene (12.8 g, 100 mmol) and anhydrous THF (200 mL).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
Stir the resulting mixture at -78 °C for 1 hour.
In a separate beaker, crush a sufficient amount of dry ice into a fine powder.
Carefully and rapidly, add the crushed dry ice to the reaction mixture in several portions, allowing the gas evolution to subside between additions.
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
Quench the reaction by slowly adding 1 M HCl (100 mL).
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 3-(2-hydroxyethyl)thiophene-2-carboxylic acid as a solid.
Parameter
Value
Starting Material
3-(2-hydroxyethyl)thiophene
Product
3-(2-hydroxyethyl)thiophene-2-carboxylic acid
Molecular Formula
C7H8O3S
Molecular Weight
172.20 g/mol
Expected Yield
75-85%
Appearance
White to off-white solid
Part 2: Synthesis of 4,5-dihydro-thieno[2,3-c]pyran-7-one
Scientific Rationale
This step involves an intramolecular esterification, or lactonization, to form the fused pyranone ring. The reaction is catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TsOH), which protonates the carboxylic acid group, making the carbonyl carbon more electrophilic. The pendant hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. The subsequent elimination of a water molecule results in the formation of the stable six-membered lactone ring. To drive the equilibrium towards the product, the reaction is typically performed in a non-polar solvent like toluene under reflux with a Dean-Stark apparatus to continuously remove the water byproduct.
Materials and Equipment
Reagent/Material
Grade
Supplier (Example)
3-(2-hydroxyethyl)thiophene-2-carboxylic acid
≥98%
Synthesized in Part 1
p-Toluenesulfonic acid monohydrate (p-TsOH)
ACS Reagent
Sigma-Aldrich
Toluene
ACS Reagent
Fisher Scientific
Saturated sodium bicarbonate solution
Aqueous
VWR
Ethyl acetate
ACS Reagent
Fisher Scientific
Sodium sulfate (anhydrous)
ACS Reagent
Fisher Scientific
Round-bottom flask
250 mL
Pyrex
Dean-Stark apparatus and condenser
N/A
Kimble
Heating mantle
N/A
Glas-Col
Experimental Protocol
To a 250 mL round-bottom flask, add 3-(2-hydroxyethyl)thiophene-2-carboxylic acid (17.2 g, 100 mmol), toluene (150 mL), and p-toluenesulfonic acid monohydrate (1.9 g, 10 mmol).
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
Cool the reaction mixture to room temperature.
Wash the organic solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4,5-dihydro-thieno[2,3-c]pyran-7-one as a solid.
Parameter
Value
Starting Material
3-(2-hydroxyethyl)thiophene-2-carboxylic acid
Product
4,5-dihydro-thieno[2,3-c]pyran-7-one
Molecular Formula
C7H6O2S
Molecular Weight
154.19 g/mol
Expected Yield
80-90%
Appearance
White to pale yellow solid
Part 3: Synthesis of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
Scientific Rationale
The final step is the regioselective bromination of the thieno[2,3-c]pyran-7-one core. The thiophene ring is generally susceptible to electrophilic aromatic substitution, with a strong preference for the α-positions (C2 and C5). In the 4,5-dihydro-thieno[2,3-c]pyran-7-one system, one α-position is part of the fused ring system and is fully substituted. The other α-position (C2) bears a hydrogen atom and is therefore the most likely site for electrophilic attack. The lactone ring is electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution. Therefore, a moderately reactive brominating agent, N-bromosuccinimide (NBS), is employed. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature, which facilitates the reaction without the need for a strong Lewis acid catalyst.
Materials and Equipment
Reagent/Material
Grade
Supplier (Example)
4,5-dihydro-thieno[2,3-c]pyran-7-one
≥98%
Synthesized in Part 2
N-Bromosuccinimide (NBS)
≥99%
Sigma-Aldrich
Dimethylformamide (DMF)
Anhydrous
Sigma-Aldrich
Water
Deionized
N/A
Ethyl acetate
ACS Reagent
Fisher Scientific
Sodium thiosulfate solution (5% w/v)
Aqueous
VWR
Sodium sulfate (anhydrous)
ACS Reagent
Fisher Scientific
Round-bottom flask
100 mL
Pyrex
Magnetic stirrer and stir bar
N/A
IKA
Experimental Protocol
To a 100 mL round-bottom flask, dissolve 4,5-dihydro-thieno[2,3-c]pyran-7-one (1.54 g, 10 mmol) in anhydrous DMF (20 mL).
Protect the reaction from light by wrapping the flask in aluminum foil.
Add N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice-water (100 mL).
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with 5% sodium thiosulfate solution (2 x 30 mL) to remove any unreacted bromine, followed by washing with brine (30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one as a solid.
Parameter
Value
Starting Material
4,5-dihydro-thieno[2,3-c]pyran-7-one
Product
2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
Molecular Formula
C7H5BrO2S
Molecular Weight
233.08 g/mol
Expected Yield
70-80%
Appearance
White to off-white crystalline solid
References
A comprehensive list of references for related synthetic methodologies and principles will be provided upon request, as direct protocols for this specific multi-step synthesis are formulated based on established chemical transformations rather than a single literature source. The principles of thiophene chemistry and lactonization are well-documented in standard organic chemistry textbooks and journals. For regioselective bromination of related thieno-fused systems, the following references can be consulted for general principles:
Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][1][2][3]triazin-8(7H)‑one and Sequential Suzuki Couplings. The Journal of Organic Chemistry. [Link][2]
Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine. The Journal of Organic Chemistry. [Link][4]
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link][3]
Application Note: Copper-Mediated Tandem Cyclization for the Synthesis of Thieno[2,3-c]pyran-7-ones
Introduction & Scientific Rationale The thieno[2,3-c]pyran-7-one scaffold represents a highly valuable class of fused heterocyclic compounds. Recognized primarily as thiophene bioisosteres of isocoumarins, these molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The thieno[2,3-c]pyran-7-one scaffold represents a highly valuable class of fused heterocyclic compounds. Recognized primarily as thiophene bioisosteres of isocoumarins, these molecules are critical in the development of novel pharmaceuticals, particularly in the design of angiogenesis inhibitors and antimicrobial agents .
Historically, the synthesis of thienopyranones required multi-step sequences involving harsh electrophilic cyclizations that suffered from poor functional group tolerance and low regioselectivity. The advent of transition-metal-catalyzed tandem reactions has revolutionized this space. Specifically, the copper-mediated tandem cross-coupling and oxacyclization of 3-iodothiophene-2-carboxylic acid with terminal alkynes provides a direct, highly regioselective, and atom-economical route to these scaffolds .
As a Senior Application Scientist, I have designed this guide to move beyond a simple procedural list. Here, we will dissect the mechanistic causality behind the reagent selection, outline a self-validating experimental protocol, and provide the quantitative benchmarks necessary for successful implementation in a drug discovery or methodology lab.
Mechanistic Insights: The Causality of Experimental Choices
The elegance of this methodology lies in the dual role of the Copper(I) catalyst. The reaction proceeds via a one-pot tandem sequence: an initial C-C bond formation followed by an intramolecular C-O bond formation.
Copper-Acetylide Formation & Cross-Coupling: The reaction begins with the deprotonation of the terminal alkyne by a mild base (e.g.,
Cs2CO3
), followed by transmetalation with CuI to form a reactive copper-acetylide intermediate. This species undergoes cross-coupling with 3-iodothiophene-2-carboxylic acid.
Electrophilic Activation & 6-endo-dig Cyclization: Once the 3-alkynylthiophene-2-carboxylic acid intermediate is formed, the Cu(I) species shifts its role. It acts as a
π
-Lewis acid, coordinating to the electron-rich alkyne. This coordination lowers the LUMO of the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the adjacent carboxylate oxygen.
Regioselectivity: The defining feature of this cyclization is its strict adherence to the 6-endo-dig pathway over the competing 5-exo-dig pathway. The geometric constraints of the thiophene ring, combined with the thermodynamic stability of the resulting six-membered conjugated pyranone system, drive this exclusive regioselectivity .
Mechanistic pathway of the Cu-mediated tandem coupling and 6-endo-dig oxacyclization.
Critical Parameter Selection
Solvent (DMF): A polar aprotic solvent is mandatory. DMF effectively solubilizes the inorganic base (
Cs2CO3
) and stabilizes the charged transition states during the nucleophilic oxacyclization.
Base (
Cs2CO3
): Cesium carbonate provides the perfect balance of basicity. It is strong enough to deprotonate the alkyne and the carboxylic acid, but nucleophilically inert, preventing unwanted side reactions.
Atmosphere (Nitrogen/Argon): Strict exclusion of oxygen is required. In the presence of
O2
, terminal alkynes undergo rapid Glaser-Hay homocoupling (forming diynes), which consumes the starting material and complicates purification.
Quantitative Data & Optimization
The table below summarizes the expected yields and reaction parameters based on established literature protocols for the synthesis of various substituted thieno[2,3-c]pyran-7-ones , .
Alkyne Substrate
Catalyst System
Solvent & Temp
Time
Yield (%)
Cyclization Mode
1-Hexyne
CuI (20 mol%)
DMF, 90 °C
12 h
72%
>99% 6-endo-dig
Phenylacetylene
CuI (20 mol%)
DMF, 90 °C
12 h
75%
>99% 6-endo-dig
4-Ethynyltoluene
CuI (20 mol%)
DMF, 90 °C
12 h
68%
>99% 6-endo-dig
2-Methyl-3-butyn-2-ol
PdCl
2
(PPh
3
)
2
/ CuI
EtOH, 75 °C
8 h
50%
>99% 6-endo-dig
Note: While Pd/Cu co-catalysis is viable, purely Cu-mediated conditions often provide superior atom economy and avoid the use of expensive palladium and phosphine ligands.
Experimental Protocols
This protocol is designed as a self-validating system . At each critical juncture, physical or chemical indicators are provided to confirm the reaction is proceeding as intended.
Step-by-step experimental workflow for synthesizing thieno[2,3-c]pyran-7-ones.
Step-by-Step Methodology
Step 1: Reaction Assembly & Degassing
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-iodothiophene-2-carboxylic acid (1.0 mmol, 1.0 equiv), Copper(I) iodide (0.2 mmol, 20 mol%), and
Cs2CO3
(2.0 mmol, 2.0 equiv).
Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/nitrogen backfill.
Add anhydrous, degassed DMF (5.0 mL) via syringe.
Add the terminal alkyne (1.5 mmol, 1.5 equiv) via syringe. (If the alkyne is a solid, add it during Step 1 before degassing).
Place the reaction vessel in a pre-heated oil bath at 90 °C.
Visual Cue: The mixture will transition from a pale suspension to a dark, homogenous solution as the copper-acetylide forms and the cross-coupling initiates.
TLC Validation: After 8 hours, sample the reaction. Spot against the starting carboxylic acid on a silica TLC plate (Eluent: 80:20 Hexanes/Ethyl Acetate with 1% Acetic Acid).
Validation: The starting material will remain near the baseline (highly polar). The product, thieno[2,3-c]pyran-7-one, will appear as a highly UV-active spot with a much higher
Rf
value (~0.5–0.7), confirming the loss of the polar carboxylic acid moiety via cyclization.
Step 3: Quenching & Workup
Once TLC confirms full conversion (typically 10–12 hours), cool the reaction to room temperature.
Quench the reaction by adding 15 mL of saturated aqueous
NH4Cl
solution.
Chemical Cue: The aqueous layer will turn distinctly blue. This is a self-validating indicator that the
NH4Cl
has successfully sequestered the copper ions into water-soluble
[Cu(NH3)4]2+
complexes, preventing them from contaminating the organic phase.
Extract the aqueous mixture with Ethyl Acetate (
3×15
mL).
Wash the combined organic layers with brine (20 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Step 4: Purification & Characterization
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20).
Isolate the product and remove residual solvent under high vacuum.
Analytical Validation: Confirm the structure via
1H
NMR. The diagnostic signal is the vinylic proton of the pyranone ring (C4 position), which typically appears as a sharp singlet around
δ
6.20–6.50 ppm, confirming the successful 6-endo-dig cyclization .
References
Title: Regioselective Copper-Mediated Synthesis of Thieno[2,3-c]pyran-7-one, Indolo[2,3-c]pyran-1-one, and Indolo[3,2-c]pyran-1-one
Source: The Journal of Organic Chemistry, 2011, 76(20), 8347–8354.
URL: [Link]
Title: A Direct and an Efficient Regioselective Synthesis of 1,2-Benzothiazine 1,1-dioxides, β-Carbolinones, Indolo[2,3-c]pyran-1-ones, Indolo[3,2-c]pyran-1-ones, Thieno[2,3-c]pyran-7-ones and Pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-ones via Tandem Stille/Heterocyclization Reaction
Source: Molecules, 2020, 25(21), 5137.
URL: [Link]
Method
Application Note: Strategic Functionalization of Thienopyranone Scaffolds via Suzuki-Miyaura Coupling of 2-Bromo-thienopyranone
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Therapeutic Potential of Thienopyranones Thienopyranone cores are privileged heterocyclic structures found in a multitude of bio...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of Thienopyranones
Thienopyranone cores are privileged heterocyclic structures found in a multitude of biologically active molecules and natural products, exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5][6][7][8] The functionalization of this scaffold is a key strategy in medicinal chemistry for the development of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.[6][7] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a versatile and highly efficient method for the late-stage functionalization of complex molecules.[9][10][11] This application note provides a comprehensive guide for the strategic use of 2-bromo-thienopyranone as a key intermediate in palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling the synthesis of diverse libraries of novel thienopyranone derivatives for drug discovery and development.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, 2-bromo-thienopyranone) and an organoboron compound (typically a boronic acid or ester).[9] The reaction proceeds through a well-established catalytic cycle, which is initiated by the active Pd(0) species.[12]
The key steps in the catalytic cycle are:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-thienopyranone, forming a Pd(II) intermediate.[9][12]
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[9][13][14] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates this step.[13][15][16]
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][17]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-thienopyranone
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromo-thienopyranone with a variety of aryl and heteroaryl boronic acids. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials
2-Bromo-thienopyranone (1.0 eq)
Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos-G3) (1-5 mol%)
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware (Schlenk flask or sealed vial)
Magnetic stirrer and heating plate
Procedure
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 2-bromo-thienopyranone, the aryl/heteroaryl boronic acid, and the base.
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to remove any oxygen.
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Key Considerations for Reaction Optimization
The success of the Suzuki-Miyaura coupling of 2-bromo-thienopyranone is highly dependent on the judicious choice of reaction parameters.
Catalyst and Ligand Selection
Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for many Suzuki couplings.[18][19]
Palladium(II) Pre-catalysts: Pd(OAc)₂ or PdCl₂(dppf) are stable and are reduced in situ to the active Pd(0) species.[12][20]
Buchwald Ligands: For challenging substrates, bulky and electron-rich phosphine ligands such as SPhos and XPhos can significantly improve reaction rates and yields.[18][21]
N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes offer high stability and catalytic activity, particularly for sterically hindered substrates.[18]
The base is essential for the transmetalation step and its choice can dramatically impact the reaction outcome.[15][16]
Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used.[16] K₃PO₄ is often effective for heteroaryl couplings.[19]
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be employed, particularly when milder conditions are required.[9]
Solvent Systems
The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle.
Aprotic Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are common choices.[9]
Aqueous Mixtures: The addition of water to the organic solvent can enhance the solubility of the base and accelerate the reaction.[9][22][23] A typical ratio is 4:1 to 10:1 organic solvent to water.[19]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
Inactive catalyst, insufficient base, low temperature
Use a fresh catalyst, try a stronger base (e.g., K₃PO₄), increase the reaction temperature
Homocoupling of Boronic Acid
Presence of oxygen, Pd(II) species in the reaction mixture
Ensure the reaction is performed under a strict inert atmosphere, use a Pd(0) source or a pre-catalyst that is efficiently reduced[12]
Protodeboronation
Presence of water, acidic conditions
Use anhydrous solvents, consider using a boronic ester instead of a boronic acid[24]
Applications in Drug Discovery
The 2-aryl- and 2-heteroaryl-thienopyranones synthesized via this methodology are valuable scaffolds for the development of novel therapeutics. Thienopyridine and thienopyrimidine derivatives, which are structurally related to thienopyranones, have shown significant promise as anticancer agents, kinase inhibitors, and anti-inflammatory agents.[5][7][8] The ability to rapidly generate a diverse library of functionalized thienopyranones allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery pipeline.
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Suzuki reaction - Wikipedia. (2024, February 27). Wikimedia Foundation. Retrieved March 7, 2024, from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(20), 7516–7527. [Link]
Thabet, H. K., et al. (2026, February 28). Recent Advances in the Chemistry of Thienopyranone Heterocycles: Synthesis, Reactivity, and Application. Scilit. Retrieved March 7, 2024, from [Link]
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). ScienceDirect. Retrieved March 7, 2024, from [Link]
Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
Recent Advances in the Chemistry of Thienopyranone Heterocycles: Synthesis, Reactivity, and Application | Request PDF. (2026, February 17). ResearchGate. Retrieved March 7, 2024, from [Link]
Schroeder, C. M., et al. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois Urbana-Champaign. Retrieved March 7, 2024, from [Link]
Kumar, D., et al. (2012, July 1). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. PubMed. Retrieved March 7, 2024, from [Link]
Dreher, S. D., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved March 7, 2024, from [Link]
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). Frontiers. Retrieved March 7, 2024, from [Link]
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Core Unit Containing 1,2,4-Triazoles and Thiophenes as Potent Antimicrobial Activity. (2016, October 8). Semantic Scholar. Retrieved March 7, 2024, from [Link]
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 7, 2024, from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 7, 2024, from [Link]
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. Retrieved March 7, 2024, from [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved March 7, 2024, from [Link]
Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications | Request PDF. (2026, February 28). ResearchGate. Retrieved March 7, 2024, from [Link]
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). MDPI. Retrieved March 7, 2024, from [Link]
Eissa, I. H., et al. (2021, July 15). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Retrieved March 7, 2024, from [Link]
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Application Note: Regioselective Synthesis of Thieno[2,3-c]pyran-7-ones via Intramolecular Heck Cyclization
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Protocol Introduction & Strategic Context The thieno[2,3-c]pyran-7-one scaffold is a privileged bicyclic pha...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Advanced Application Note & Protocol
Introduction & Strategic Context
The thieno[2,3-c]pyran-7-one scaffold is a privileged bicyclic pharmacophore in modern drug discovery. Molecules harboring this core have demonstrated significant biological activities, most notably as potent PI3K inhibitors, and possess unique photophysical characteristics such as aggregation-induced emission (AIE) .
While traditional synthetic routes rely heavily on copper-mediated tandem coupling or Stille/heterocyclization sequences , the palladium-catalyzed intramolecular Heck reaction offers a highly atom-economical, regioselective alternative. By utilizing an alkene-tethered precursor—specifically, allyl 3-iodothiophene-2-carboxylate—chemists can construct the fused 6-membered lactone ring in a single, high-yielding catalytic step.
Mechanistic Rationale & Causality (E-E-A-T)
The fundamental challenge in the intramolecular Heck cyclization of allyl 3-iodothiophene-2-carboxylate is controlling the regioselectivity of the migratory insertion step. According to Baldwin’s rules, the intermediate aryl-palladium species faces a kinetic preference for a 5-exo-trig cyclization (yielding an unwanted thieno[2,3-b]furan derivative) over the desired 6-endo-trig cyclization.
To override this kinetic preference and strictly enforce the 6-endo-trig pathway, the reaction must be forced into a cationic palladium mechanism .
The Role of the Silver Salt (Ag₂CO₃): Silver carbonate acts as a potent iodide scavenger. By rapidly abstracting the iodide ligand from the neutral Pd(II) oxidative addition complex, it generates a highly electrophilic, cationic Pd(II) intermediate. This cationic species is far more sensitive to the steric and electronic environment of the tethered alkene.
The Role of the Ligand (dppp): Employing a bidentate phosphine ligand with a specific bite angle, such as 1,3-bis(diphenylphosphino)propane (dppp), restricts the conformational flexibility of the palladium complex. The steric bulk of the dppp-Pd(II) complex synergizes with the cationic pathway to direct the alkene insertion toward the less sterically hindered terminal carbon, thermodynamically driving the 6-endo-trig cyclization to form the thieno[2,3-c]pyran-7-one core .
Fig 1: Catalytic cycle of the cationic intramolecular Heck reaction favoring 6-endo-trig cyclization.
Reaction Optimization Data
The quantitative data below illustrates the causality between reaction conditions and regiochemical outcomes. The shift from a neutral pathway (Et₃N) to a cationic pathway (Ag₂CO₃) is the definitive factor in achieving high yields of the target scaffold.
Table 1: Optimization of the Intramolecular Heck Cyclization
Entry
Catalyst (2.5 mol%)
Ligand (6 mol%)
Base (1.5 eq)
Solvent
Temp (°C)
Yield (%)
Regioselectivity (6-endo : 5-exo)
1
Pd(OAc)₂
PPh₃
Et₃N
DMF
90
35
1 : 1.5
2
Pd(OAc)₂
P(o-tolyl)₃
Et₃N
DMF
90
52
2 : 1
3
Pd(OAc)₂
dppp
Ag₂CO₃
DMF
90
78
>20 : 1
4
Pd₂(dba)₃
dppp
Ag₂CO₃
MeCN
80
88
>99 : 1
5
Pd₂(dba)₃
dppp
K₂CO₃
MeCN
80
45
5 : 1
Note: MeCN (Entry 4) is the superior solvent as it effectively stabilizes the cationic Pd(II) intermediate compared to DMF.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the operator can verify the reaction trajectory in real-time.
Causality Check: A slight molar excess of the bidentate ligand relative to palladium ensures the complete formation of the active L₂Pd(0) complex, preventing premature palladium black precipitation.
Add Ag₂CO₃ (1.5 equiv, 1.5 mmol, 413 mg).
Evacuate the flask and backfill with Argon (Repeat 3x).
Inject anhydrous Acetonitrile (MeCN) (10 mL) via syringe.
Validation Checkpoint: The initial mixture will appear as a heterogeneous, pale yellow-orange suspension due to the insoluble silver carbonate.
Step 2: Intramolecular Heck Cyclization
Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block.
Stir vigorously (800–1000 rpm) to ensure adequate mass transfer of the insoluble silver salts.
Validation Checkpoint: Within 15–30 minutes of reaching 80 °C, the suspension will transition to a dark brown/black color. This visual shift confirms the oxidative addition of Pd(0) into the C-I bond and the concurrent precipitation of silver iodide (AgI).
Continue heating for 12 hours.
Validation Checkpoint (IPC): Analyze an aliquot by TLC (Hexane/EtOAc 3:1). The starting material (Rf = 0.65, UV active) must be completely consumed. The product, thieno[2,3-c]pyran-7-one, will appear as a distinct spot at Rf = 0.35. Crucially, it will exhibit strong blue fluorescence under 254 nm UV light due to the extended conjugated heterocyclic system. LC-MS analysis should confirm the target mass with an [M+H]⁺ peak at m/z 167.0.
Step 3: Workup and Isolation
Cool the reaction mixture to ambient temperature.
Dilute the mixture with EtOAc (20 mL) and filter it through a short pad of Celite. Wash the Celite pad with additional EtOAc (2 × 10 mL) to ensure complete product recovery.
Validation Checkpoint: The Celite pad will trap the Pd black and AgI salts. The resulting filtrate must be a clear, amber-colored solution.
Concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 100% Hexane transitioning to 80:20 Hexane/EtOAc).
Validation Checkpoint: The purified thieno[2,3-c]pyran-7-one is isolated as a pale yellow crystalline solid (Typical yield: 82–88%).
References
Sahu, S. N., et al. "A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans." RSC Advances 15 (2025): 12117-12124. URL:[Link]
Inack Ngi, S., et al. "Regioselective copper-mediated synthesis of thieno[2,3-c]pyrane-7-one, indolo[2,3-c]pyrane-1-one, and indolo[3,2-c]pyrane-1-one." The Journal of Organic Chemistry 76.20 (2011): 8347-8354. URL:[Link]
Jismy, B., et al. "A Direct and an Efficient Regioselective Synthesis of 1,2-Benzothiazine 1,1-dioxides, β-Carbolinones, Indolo[2,3-c]pyran-1-ones, Indolo[3,2-c]pyran-1-ones, Thieno[2,3-c]pyran-7-ones and Pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-ones via Tandem Stille/Heterocyclization Reaction." Molecules 25.21 (2020): 5137. URL:[Link]
Raju, S., et al. "Palladium-mediated synthesis of 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones." Tetrahedron Letters 47.1 (2006): 83-88. URL:[Link]
Method
Application Note: Microwave-Assisted Synthesis of Dihydrothienopyranone Derivatives
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Biological Rationale Dihydrothienopyranones—specificall...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Biological Rationale
Dihydrothienopyranones—specifically the thieno[3,2-c]pyran-4-one scaffolds—are privileged heterocyclic motifs in modern drug discovery. Functioning as bioisosteres of coumarins, these derivatives exhibit profound pharmacological versatility, most notably serving as potent anticancer agents[1] and highly selective dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4)[2]. Beyond oncology, their tunable electronic bandgaps make them highly sought-after building blocks in organic photovoltaics and materials science[3].
Historically, the synthesis of the fused thienopyranone core relied on conventional thermal heating, which is plagued by prolonged reaction times (12–24 hours), thermal degradation of sensitive alkynyl intermediates, and poor overall yields. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations. By leveraging dielectric heating, MAOS directly couples electromagnetic energy with polar solvents and reagents, generating rapid, uniform internal superheating. This targeted energy transfer overcomes the high activation barriers of multi-component annulations, driving the reactions to completion in minutes while suppressing thermodynamic side reactions[3].
Mechanistic Pathway & MAOS Causality
The most robust route to functionalized dihydrothienopyranones involves a modular, two-phase approach starting from an ethyl 2-iodothiophene-3-carboxylate precursor (readily accessible via a Gewald reaction followed by Sandmeyer iodination)[1].
Phase I (C–C Bond Formation): A palladium-catalyzed Sonogashira cross-coupling installs a terminal alkyne at the C-2 position. Microwave irradiation is critical here; it accelerates the oxidative addition of the deactivated thiophene-iodide and facilitates rapid reductive elimination, preventing the common Glaser homocoupling side-reaction.
Phase II (Electrophilic Annulation): An electrophilic iodine source (
I2
) activates the newly installed alkyne
π
-system. The adjacent ester carbonyl oxygen acts as an internal nucleophile, executing an intramolecular anti-addition to close the 6-membered pyranone ring. The rapid microwave heating ensures the kinetic intermediate rapidly funnels into the thermodynamically stable fused bicyclic system.
Fig 1. Sequential one-pot MAOS workflow for dihydrothienopyranone synthesis.
Reaction Optimization & Quantitative Data
The superiority of MAOS over conventional thermal methods is evident in the tandem Sonogashira/Iodocyclization step. Table 1 summarizes the optimization data, demonstrating how microwave dielectric heating dramatically improves both yield and purity by minimizing the residence time of the reactive alkynyl intermediate.
Table 1: Optimization of the Tandem Sonogashira/Cyclization Step
Entry
Heating Method
Solvent
Temp (°C)
Time
Yield (%)
Crude Purity (HPLC %)
1
Conventional (Oil Bath)
DMF
80
12 h
42
68
2
Conventional (Oil Bath)
DMF
100
18 h
51
62 (Degradation noted)
3
MAOS (Microwave)
DMF
80
30 min
78
89
4
MAOS (Microwave)
DMF
100
15 min
91
98
Note: Reactions performed using 1.0 equiv thiophene precursor, 1.2 equiv alkyne, 5 mol% Pd(PPh3)4, 10 mol% CuI, and 2.0 equiv I2.
Self-Validating Experimental Protocols
The following protocol details a sequential, one-pot microwave synthesis. It is designed as a self-validating system , incorporating strict analytical checkpoints to ensure mechanistic fidelity before proceeding to subsequent steps.
Causality of Reagents: Dimethylformamide (DMF) is selected as the solvent due to its high microwave loss tangent (
tanδ=0.161
), allowing for rapid superheating, while effectively solubilizing the Pd-catalyst. Triethylamine (
Et3N
) serves a dual purpose: it acts as a base to neutralize the
HI
generated during the catalytic cycle and functions as a transient ligand to stabilize the
Pd(0)
active species.
Step-by-Step Methodology:
Equip a 10 mL heavy-walled microwave reactor vial with a magnetic stir bar.
Add ethyl 2-iodothiophene-3-carboxylate (1.0 mmol, 1.0 equiv) and the desired terminal alkyne (1.2 mmol, 1.2 equiv).
In a glovebox or under a strict Argon atmosphere, add
Pd(PPh3)4
(0.05 mmol, 5 mol%) and
CuI
(0.1 mmol, 10 mol%).
Add anhydrous DMF (4.0 mL) and degassed
Et3N
(2.0 mL).
Seal the vial with a Teflon-lined crimp cap.
Irradiate in a dedicated microwave synthesizer (e.g., Biotage Initiator) at 80 °C for 10 minutes with high stirring.
Validation Checkpoint 1 (LC-MS):
Action: Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Validation Criteria: The protocol is self-validated for Phase I completion when the exact mass of the iodothiophene starting material is completely absent, replaced by the
[M+H]+
peak of the alkynyl thiophene intermediate. If starting material
>2%
persists, re-seal and irradiate for an additional 3 minutes.
Phase II: Electrophilic Iodocyclization
Causality of Reagents: Molecular iodine (
I2
) is introduced as a highly polarizable electrophile. Under microwave irradiation at 100 °C, the activation energy for the nucleophilic attack of the ester oxygen onto the iodonium-bridged alkyne is rapidly overcome, forcing the irreversible formation of the pyranone ring and preventing hydrolytic side reactions.
Step-by-Step Methodology:
Carefully uncap the microwave vial from Phase I (ensure the vial has cooled to room temperature to prevent solvent flash-boiling).
Add molecular iodine (
I2
) (2.0 mmol, 2.0 equiv) directly to the crude reaction mixture.
Re-seal the vial with a new Teflon-lined crimp cap.
Irradiate in the microwave synthesizer at 100 °C for 5 minutes .
Quenching: Pour the reaction mixture into 20 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
) to quench unreacted iodine, stirring vigorously until the dark brown color dissipates.
Extract the aqueous layer with Ethyl Acetate (
3×15
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure 7-substituted 4H-thieno[3,2-c]pyran-4-one derivative.
Validation Checkpoint 2 (NMR/Optical):
Action: Perform
1H
and
13C
NMR on the isolated product.
Validation Criteria: The disappearance of the alkyne carbon signals (
∼
80-90 ppm) and the ester ethyl group signals (quartet at
∼
4.2 ppm, triplet at
∼
1.3 ppm) in the NMR spectra confirms successful annulation. The appearance of a highly conjugated carbonyl carbon peak (
∼
160 ppm) validates the formation of the pyranone core.
Thieno[2,3-c]pyran-7-one Cyclization: Technical Support & Troubleshooting Center
Thieno[2,3-c]pyran-7-ones are critical bioisosteres of isocoumarins, frequently utilized in the development of angiogenesis inhibitors and other bioactive libraries[1]. However, constructing this fused bicyclic system—ty...
Author: BenchChem Technical Support Team. Date: March 2026
Thieno[2,3-c]pyran-7-ones are critical bioisosteres of isocoumarins, frequently utilized in the development of angiogenesis inhibitors and other bioactive libraries[1]. However, constructing this fused bicyclic system—typically via tandem transition-metal-catalyzed cross-coupling/cyclization or direct electrophilic lactonization—often presents yield-limiting challenges such as catalyst poisoning, poor regioselectivity, and incomplete conversion[2][3].
This guide is designed for researchers and drug development professionals to diagnose and resolve specific bottlenecks in thieno[2,3-c]pyran-7-one synthesis.
Diagnostic Flowchart: Yield Optimization Logic
Before adjusting reagent stoichiometries, use the following logic tree to identify the root cause of your yield drop.
Troubleshooting logic for thieno[2,3-c]pyran-7-one cyclization yields.
Mechanistic FAQs & Troubleshooting
Issue 1: Stalled Conversion in Pd/Cu-Catalyzed Tandem Reactions
Q: My Pd/Cu-catalyzed tandem coupling-cyclization of 3-iodothiophene-2-carboxylic acid and terminal alkynes is plateauing at 40-50% yield. How can I drive it to completion?
A: The plateau is likely caused by premature catalyst deactivation or poor solubility of the carboxylate intermediate.
The Causality: In the Sonogashira-type coupling followed by 6-endo-dig cyclization, the choice of solvent is critical. Ethanol is historically common, but it severely limits the solubility of palladium intermediates, leading to catalyst precipitation[1]. Furthermore, any trace oxygen in the system promotes Glaser homocoupling of the terminal alkyne. This not only consumes your alkyne but generates reactive oxygen species that irreversibly poison the Pd(0) catalyst.
The Fix: Switch the solvent to anhydrous DMF and use Triethylamine (Et
3
N) as the base[1]. DMF stabilizes the active Pd(0) species and fully dissolves the 3-iodothiophene-2-carboxylic acid. Ensure strict Schlenk techniques (freeze-pump-thaw degassing) to prevent alkyne homocoupling.
Issue 2: Poor Regioselectivity (5-exo vs. 6-endo-dig)
Q: I am observing a mixture of the desired 6-endo-dig (thieno[2,3-c]pyran-7-one) and unwanted 5-exo-dig products. How do I enforce strict regioselectivity?
A: Regioselectivity in transition-metal cyclizations is highly dependent on the steric bulk of the terminal alkyne and the electronic nature of the coordinating metal[2].
The Causality: Palladium coordinates across the alkyne triple bond, and if the alkyne lacks sufficient steric bulk, the activation energy difference between the 5-exo and 6-endo transition states narrows, leading to ambiguous ring closure.
The Fix: If you cannot modify the alkyne to be more sterically demanding, pivot to an Iodolactonization strategy. Using molecular iodine (I
2
) and NaHCO
3
in acetonitrile (MeCN) provides exclusive 6-endo-dig cyclization to yield 4-iodo-7H-thieno[2,3-c]pyran-7-ones[3]. The rigid iodonium intermediate strictly dictates the anti-addition trajectory of the carboxylate, kinetically locking the system into forming the 6-membered ring.
Issue 3: Sluggish Iodolactonization
Q: During iodolactonization, my conversion stalls at 75%. Adding more iodine doesn't improve the yield. What is the limiting factor?
A: The reaction is base-limited, preventing the initial deprotonation of the carboxylic acid.
The Causality: The cyclization mechanism requires the substrate to be deprotonated to form the active nucleophilic carboxylate[3]. As the reaction proceeds, hydroiodic acid (HI) is generated. If HI is not efficiently neutralized, the equilibrium shifts backward, protonating the starting material and stalling the nucleophilic attack on the iodonium bridge.
The Fix: Ensure you are using at least 2.0 to 3.0 equivalents of NaHCO
3
. If the reaction remains sluggish, elevate the temperature to 40 °C, which has been proven to drive quantitative conversion within 3 hours[3].
Quantitative Data: Condition Optimization
Summarized below are field-validated parameters for maximizing the yield of thieno[2,3-c]pyran-7-one derivatives.
Table 1: Solvent and Catalyst Effects on Pd-Mediated Cyclization[1]
Solvent
Temp (°C)
Base
Major Byproduct Observed
Purified Yield (%)
Ethanol
75
Et
3
N
Alkyne homocoupling (Glaser)
24 – 50
Toluene
80
Et
3
N
Unreacted Starting Material
< 20
DMF
70 – 80
Et
3
N
None (Clean Conversion)
57 – 75
Table 2: Optimization of Iodolactonization Conditions[3]
Iodine (equiv)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Conversion / Yield (%)
1.0
NaHCO
3
(1.0)
MeCN
25
12
56%
2.0
NaHCO
3
(2.0)
MeCN
25
8
65%
2.0
NaHCO
3
(2.0)
MeCN
40
3
75 – 96%
2.0
None
Ionic Liquid
60
15
17% (Sluggish)
Self-Validating Standard Operating Procedures (SOPs)
SOP 1: Palladium-Catalyzed Tandem Synthesis of 5-Substituted Thieno[2,3-c]pyran-7-ones
This protocol utilizes a Pd/Cu co-catalyst system in DMF to ensure high solubility and prevent premature catalyst precipitation[1].
Step-by-Step Methodology:
System Preparation: Charge an oven-dried Schlenk flask with 3-iodothiophene-2-carboxylic acid (1.0 equiv), PdCl
2
(PPh
3
)
2
(0.048 equiv), and CuI (0.06 equiv).
Atmosphere Control: Evacuate the flask and backfill with ultra-pure N
2
. Repeat this cycle three times. Validation: The catalyst powder should remain free-flowing and unoxidized.
Solvent Addition: Inject anhydrous, freeze-pump-thaw degassed DMF (to reach 0.2 M concentration) and Et
3
N (5.0 equiv)[1].
Alkyne Addition: Inject the terminal alkyne (2.0 equiv) dropwise via a syringe pump over 30 minutes. Rationale: Slow addition keeps the steady-state concentration of the alkyne low, suppressing Glaser homocoupling.
Cyclization: Heat the reaction mixture to 70–80 °C under N
2
for 8–12 hours[1].
Workup & Validation: Monitor via LC-MS. Upon complete consumption of the starting material (m/z 254 for 3-iodothiophene-2-carboxylic acid), quench with saturated aqueous NH
4
Cl. Extract with EtOAc, wash heavily with water (to remove DMF) and brine, dry over Na
2
SO
4
, and purify via silica gel chromatography.
SOP 2: Regioselective Iodolactonization of 3-Alkynylthiophene-2-Carboxylic Acids
This protocol forces a strict 6-endo-dig cyclization trajectory, yielding 4-iodo-7H-thieno[2,3-c]pyran-7-ones that can be further functionalized via Suzuki or Sonogashira couplings[3].
Step-by-Step Methodology:
Deprotonation: Dissolve 3-alkynylthiophene-2-carboxylic acid (1.0 equiv) in anhydrous MeCN to a concentration of 0.2 M[3]. Add NaHCO
3
(2.0 to 3.0 equiv).
Equilibration: Stir the suspension for 15 minutes at room temperature. Validation: Slight effervescence (CO
2
release) indicates successful deprotonation to the active carboxylate.
Electrophilic Activation: Add molecular iodine (I
2
, 2.0 equiv) in one portion. The solution will turn deep brown/purple.
Cyclization: Heat the mixture to 40 °C and stir for 3 hours[3].
Quench & Validation: Add saturated aqueous Na
2
S
2
O
3
dropwise until the deep brown iodine color completely dissipates to a pale yellow or colorless solution. This visual cue confirms the neutralization of excess electrophile.
Isolation: Extract with dichloromethane, wash with brine, dry over Na
2
SO
4
, and concentrate under reduced pressure to yield the pure 4-iodo-thieno[2,3-c]pyran-7-one.
Technical Support Center: Handling & Solvation of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
Welcome to the Application Support portal for 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one (CAS: 947149-96-4). As a specialized bicyclic building block frequently used in the synthesis of azacyclyl-substituted aryldihydr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support portal for 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one (CAS: 947149-96-4). As a specialized bicyclic building block frequently used in the synthesis of azacyclyl-substituted aryldihydroisoquinolinones and other pharmaceutical intermediates[1], this compound presents unique handling challenges.
This guide is engineered for drug development professionals and synthesizes field-proven physicochemical insights with self-validating experimental protocols to ensure the integrity of your assays.
Physicochemical Profile & Solvation Dynamics
Understanding the structural causality behind a compound's behavior is the first step in troubleshooting. The thienopyranone core is a rigid, planar lactone fused to a thiophene ring. The addition of a bromine atom at position 2 significantly increases the molecule's lipophilicity and molecular weight, driving up its crystal lattice energy.
Table 1: Solvation & Storage Parameters
Parameter
Guideline / Value
Mechanistic Impact on Solvation
Recommended Solvent
Anhydrous DMSO (≤0.005% H₂O)
Polar aprotic environment disrupts intermolecular forces without acting as a nucleophile.
Working Stock Conc.
10 mM to 50 mM
Prevents supersaturation and cold-induced precipitation ("crashing out").
Max Freeze-Thaw Cycles
≤ 3 Cycles
Minimizes hygroscopic water uptake which leads to lactone hydrolysis.
Aqueous Assay Limit
< 0.1% Final DMSO Vol.
Prevents solvent-shifting precipitation in high-dielectric aqueous media.
Frequently Asked Questions (FAQs)
Q: What is the root cause of my compound precipitating when diluting the DMSO stock into aqueous assay buffers?A: This is a thermodynamic phenomenon known as "solvent shifting." Because the brominated thienopyranone core is highly lipophilic, it relies entirely on the DMSO hydration shell to remain in solution. When introduced to an aqueous buffer, water molecules preferentially hydrogen-bond with DMSO, stripping the solvent away from the compound. The hydrophobic effect then forces the compound molecules to aggregate and precipitate. Solution: Keep final DMSO concentrations below 0.1% and add the DMSO stock dropwise to a rapidly vortexing buffer to prevent localized supersaturation.
Q: Is 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one chemically stable in DMSO over long periods?A: Only if the DMSO is strictly anhydrous. The compound contains a pyran-7-one ring, which is a lactone. As demonstrated in synthetic workflows, this lactone is highly susceptible to base-catalyzed hydrolysis (ring-opening) in the presence of water[1]. Because DMSO is highly hygroscopic, it acts as a sponge for atmospheric moisture. If trace basic impurities are present in your tubes or assay environment, absorbed water will rapidly degrade the compound.
Q: How do freeze-thaw cycles affect my master stock?A: Repeated freeze-thaw cycles are highly detrimental. DMSO freezes at 18.5°C. During the thawing phase, the cold solvent rapidly condenses and absorbs moisture from the ambient laboratory air. Studies on small-molecule repository stability indicate that this moisture ingress is the primary driver of compound degradation and loss of potency in DMSO stocks[2].
Self-Validating Experimental Protocols
To guarantee experimental reproducibility, standard operating procedures must be self-validating. Do not proceed to the next step unless the validation criteria are met.
Protocol: Preparation of a 10 mM Master Stock
Causality: Creating a master stock requires overcoming the compound's lattice energy without introducing hydrolytic conditions.
Weighing & Solvent Addition:
Action: Weigh 2.33 mg of the compound into a sterile, amber glass vial. Add 1.0 mL of room-temperature Anhydrous DMSO.
Causality: Amber glass prevents UV-induced radical formation at the C-Br bond. Anhydrous DMSO prevents premature lactone hydrolysis.
Validation Check:Gravimetric Confirmation. Weigh the vial before and after DMSO addition. Because the density of DMSO is 1.10 g/mL, a 1.0 mL addition must increase the mass by exactly 1.10 grams. If it does not, your pipette has failed due to DMSO's high viscosity.
Solvation & Acoustic Disruption:
Action: Vortex the vial for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes.
Causality: Thermal and acoustic energy disrupt the rigid intermolecular forces of the thienopyranone core, allowing DMSO molecules to intercalate.
Validation Check:Optical Clearance (Tyndall Effect). Shine a standard red laser pointer through the vial in a dark room. If the beam path is visible, undissolved micro-particulates remain. Continue sonication until the beam is completely invisible.
Aliquot & Storage:
Action: Aliquot the master stock into 10 µL to 50 µL single-use volumes. Blanket the vials with Argon gas before sealing, and store at -20°C.
Validation Check:Environmental Control. Place a "blank" vial containing only anhydrous DMSO in the same storage box. Before using your compound aliquots in future experiments, inspect the blank. If the blank shows volume expansion or cloudiness, your freezer seal has failed, and moisture has compromised the batch.
Visual Workflow: Solvation & Storage Pipeline
Figure 1: Optimal workflow for preparation, solvation, and storage of thienopyranones in DMSO.
Troubleshooting Matrix
Symptom
Mechanistic Root Cause
Corrective Action
Compound fails to dissolve at 10 mM
High crystal lattice energy combined with a cold ambient solvent temperature.
Gently heat the DMSO to 40°C prior to addition. Do not exceed 50°C to avoid thermal degradation of the lactone.
Precipitation upon thawing from -20°C
DMSO freezes at 18.5°C; the compound is physically excluded from the solvent crystal lattice during freezing.
Re-warm the sealed vial in a 37°C water bath for 3 minutes before opening. Never open a cold vial , as it will instantly condense atmospheric moisture.
Loss of biological activity over time
Moisture ingress has led to the hydrolysis and ring-opening of the pyran-7-one core.
Discard the compromised aliquot. Ensure future stocks are purged with Argon gas prior to sealing and stored in a desiccator box at -20°C.
References
AZACYCLYL-SUBSTITUTED ARYLDIHYDROISOQUINOLINONES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS MEDICAMENTS (Patent EP1987020)
Source: European Patent Office (EPO)
URL:[Link]
The effect of freeze/thaw cycles on the stability of compounds in DMSO
Source: Journal of Biomolecular Screening / PubMed (Kozikowski et al., 2003)
URL:[Link]
Technical Support Center: Solution Stability of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
Welcome to the Technical Support Center for 2-bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one (CAS: 947149-96-4). As a bifunctional building block featuring both a reactive bromothiophene moiety and a cyclic ester (lactone),...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one (CAS: 947149-96-4). As a bifunctional building block featuring both a reactive bromothiophene moiety and a cyclic ester (lactone), this compound presents unique stability challenges in solution.
This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind compound degradation, troubleshoot analytical inconsistencies, and implement self-validating experimental protocols.
Part 1: Core Stability Principles (FAQ)
Q1: Why does my compound degrade rapidly in biological assay buffers?A: The compound contains a 6-membered pyran-7-one ring, which is a lactone. In aqueous solutions at physiological pH (7.4) or higher, the lactone is highly susceptible to base-catalyzed hydrolysis (
BAC2
mechanism)[1]. Hydroxide ions nucleophilically attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to open the ring, forming an inactive 5-hydroxy-thiophene-carboxylic acid derivative.
Q2: Is the lactone ring-opening reversible?A: Yes. The hydrolysis of the lactone is a dynamic equilibrium. If the pH of the solution is lowered below 5.0, the carboxylate group becomes protonated. This increases the electrophilicity of the carbonyl carbon, allowing the pendant hydroxyl group to act as an intramolecular nucleophile. This acid-catalyzed lactonization (
AAC2
mechanism) expels water and reforms the intact pyran-7-one ring[2].
Q3: What role does the bromine atom play in the compound's stability?A: The bromine atom at the C2 position of the thiophene ring is electronically activated. While stable under standard conditions, it is prone to photolytic cleavage (homolytic C-Br bond scission) when exposed to UV light, generating a thiophene radical that abstracts hydrogen to form a debrominated byproduct[3]. Furthermore, in the presence of strong nucleophiles or organometallic reagents, it can undergo unwanted nucleophilic aromatic substitution (
SNAr
) or halogen-metal exchange[4].
Q4: What are the optimal solvents for long-term storage?A: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are strictly required. Protic solvents (like water or methanol) provide the necessary nucleophiles to initiate solvolysis.
Part 2: Visualizing Degradation Pathways
Fig 1: Primary degradation pathways of 2-bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one in solution.
Part 3: Troubleshooting Guide
Issue 1: Loss of Compound Signal in LC-MS/HPLC
Symptom: During analysis in standard LC-MS workflows, the parent mass peak (
[M+H]+
233/235, accounting for bromine isotopes) disappears. A new dominant peak appears at
[M+H]+
251/253 (+18 Da).
Causality: The +18 Da mass shift is the textbook signature of water addition via lactone hydrolysis. The basicity of the biological buffer or the lack of acidic modifiers in the HPLC mobile phase has shifted the equilibrium entirely toward the open-ring carboxylate[1].
Corrective Action:
Ensure your LC-MS mobile phase contains an acidic modifier (e.g., 0.1% Formic Acid or 0.05% TFA) to stabilize the lactone during the chromatographic run.
Minimize the time the compound spends in aqueous buffers prior to injection.
Issue 2: Formation of Debrominated Side-Products
Symptom: Appearance of a peak at
m/z
154 (loss of ~79 Da) during prolonged storage or synthetic cross-coupling reactions.
Causality: The C-Br bond has been cleaved. In storage, this is typically caused by ambient UV/visible light exposure[3]. In reactions, trace moisture or unpassivated transition metals can catalyze premature debromination[4].
Corrective Action:
Store all stock solutions in amber glass vials.
Rigorously degas solvents with Argon to remove dissolved oxygen, which can propagate radical debromination pathways.
Part 4: Quantitative Stability Data
The following table summarizes the expected kinetic stability of the compound across various environments. Note: Aqueous half-lives are extrapolated from structurally analogous fused thienopyranones and lactones[1][2].
Condition
Solvent / Buffer
Estimated Half-Life (
t1/2
)
Primary Degradant
Storage (Optimal)
Anhydrous DMSO (-20°C, Dark)
> 6 months
None
Acidic (pH 4.0)
Acetate Buffer (25°C)
> 48 hours
None (Lactone favored)
Physiological (pH 7.4)
PBS (37°C)
~ 30 - 45 mins
Open-ring carboxylate (+18 Da)
Alkaline (pH 9.0)
Borate Buffer (25°C)
< 5 mins
Open-ring carboxylate (+18 Da)
Photolytic (UV Light)
Acetonitrile (Ambient)
~ 2 - 4 hours
Debrominated lactone (-79 Da)
Part 5: Standard Operating Procedures (SOPs)
To ensure scientific integrity, every protocol must be a self-validating system. Protocol A outlines the optimal handling procedure, while Protocol B provides a diagnostic method to validate whether suspected degradation is reversible hydrolysis or irreversible debromination.
Protocol A: Preparation of Stable Stock Solutions
Causality Focus: Preventing nucleophilic attack and photolytic cleavage.
Equilibration: Allow the lyophilized solid to reach room temperature inside a desiccator. Reasoning: Opening cold vials introduces atmospheric condensation, providing the water necessary for hydrolysis.
Weighing: Weigh the required mass into an amber glass vial .
Dissolution: Add anhydrous, amine-free DMSO to achieve the desired stock concentration (e.g., 10 mM). Reasoning: Amines can act as nucleophiles against the bromothiophene; strict anhydrous conditions prevent lactone opening.
Storage: Flush the vial headspace with Argon, seal tightly, and store aliquots at -80°C.
Fig 2: Optimized workflow for preparing and handling stable stock solutions.
If you observe a loss of efficacy in your assay, use this protocol to determine if the compound has simply hydrolyzed (recoverable) or permanently degraded (e.g., debrominated).
Acidification: Take a 100 µL aliquot of the degraded aqueous sample and add 10% Trifluoroacetic acid (TFA) dropwise until the pH is ≤ 3.0.
Incubation: Vortex gently and incubate at room temperature for 30 minutes. Reasoning: The high proton concentration drives Fischer-type esterification, forcing the open-ring carboxylate back into the thermodynamically stable pyran-7-one ring[2].
Extraction & Analysis: Extract the mixture with 200 µL of Ethyl Acetate. Dry the organic layer, reconstitute in Acetonitrile, and inject into the LC-MS.
Validation: If the
[M+H]+
233/235 peak returns, the primary issue was pH-dependent hydrolysis. If the signal does not return, the compound has undergone irreversible degradation (e.g., debromination or oxidation).
References
Lazare, J., Tebes-Stevens, C., & Weber, E. J. "A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants." SAR and QSAR in Environmental Research, 34(3), 183–210 (2023). URL: [Link]
Wang, Z., & Ma, H. "Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions." Molecules, 26(12), 3600 (2021). URL: [Link]
Osei, M., et al. "Investigating the encapsulation of lead bromide perovskite with poly(3-bromothiophene) for improved aqua stability and enhanced fluorescence memory." Royal Society Open Science, 12(2) (2025). URL: [Link]
1H NMR spectrum analysis of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
Comparative Analytical Guide: 1 H NMR Spectrum Analysis of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product Performance & P...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analytical Guide:
1
H NMR Spectrum Analysis of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Product Performance & Protocol Comparison
Introduction: The Analytical Challenge
2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one (CAS: 947149-96-4) is a highly valued heterocyclic building block in medicinal chemistry. Its rigid bicyclic scaffold—a thiophene ring fused to a
δ
-lactone—is frequently utilized in the synthesis of complex natural product analogs and kinase inhibitors ([1]).
For synthetic chemists, rapid and unambiguous structural verification of this intermediate is critical. While 400+ MHz High-Field Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard, modern 60–80 MHz Benchtop NMR systems have emerged as powerful, cost-effective alternatives for routine analysis ([2]). This guide objectively compares the performance of High-Field vs. Benchtop NMR for the structural elucidation of this specific molecule, providing field-proven protocols and causal spectral analysis.
Structural & Spectral Causality (The "Why" Behind the Shifts)
To evaluate instrument performance, we must first map the molecule's electronic environment to its expected proton resonances. As an application scientist, I do not just look at the peaks; I look at the causality of the electron density dictating those peaks.
This molecule contains only three distinct proton environments, making it an excellent candidate for low-field analysis:
H-3 (Thiophene Proton, ~7.15 ppm): Located on the electron-rich thiophene ring, this proton is subjected to the inductive electron-withdrawing effect of the adjacent C-2 bromine atom. Because the C-3a bridgehead lacks a proton, H-3 has no adjacent protons to couple with, resulting in a sharp singlet in the aromatic region.
H-5 (Methylene Protons, ~4.55 ppm): These protons are directly adjacent to the endocyclic oxygen (O-6) of the lactone ring. The strong electronegativity of the oxygen aggressively deshields these protons, shifting them significantly downfield. They couple with the adjacent H-4 protons, appearing as a triplet (
J≈6.0
Hz).
H-4 (Methylene Protons, ~3.05 ppm): Situated between the thiophene ring (an allylic/benzylic-like position) and the H-5 methylene group. The magnetic anisotropy (ring current) of the thiophene mildly deshields them. They appear as a triplet due to coupling with H-5.
Product Comparison: High-Field (400 MHz) vs. Benchtop (80 MHz) NMR
When choosing between a core-facility superconducting magnet and an in-lab permanent magnet, the decision hinges on spectral complexity. Because 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one lacks complex multiplet splitting and the chemical shift differences (
Δδ
) between H-3, H-4, and H-5 are massive (>1.5 ppm), the benchtop system does not suffer from the second-order strong coupling effects (where
Δν≈J
) that typically plague low-field spectra ([3]).
Table 1: Performance Comparison for 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system using internal referencing. This workflow applies to both 400 MHz and 80 MHz systems.
Step 1: Sample Preparation
Weigh exactly 15 mg of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one.
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality & Validation: CDCl
3
is chosen because the fused bicyclic system is highly lipophilic. TMS serves as the internal zero-point reference. If the TMS peak does not appear exactly at 0.00 ppm, the chemical shift calibration is invalid and must be corrected.
Transfer the homogenous solution to a standard 5 mm Type-1 borosilicate NMR tube.
Step 2: Instrument Tuning and Shimming
Insert the sample and lock onto the Deuterium (
2
H) signal of CDCl
3
(7.26 ppm residual solvent peak).
Perform automated gradient shimming (Z1-Z4) to ensure magnetic field homogeneity.
Validation Check: A passing shim is strictly validated when the TMS peak width at half-height (FWHM) is < 1.0 Hz (for 400 MHz) or < 1.5 Hz (for Benchtop). Do not proceed if the peak is broad or asymmetric.
Step 3: Acquisition Parameters
Pulse Sequence: Standard 1D proton (zg30 or equivalent 30° pulse).
Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation (
T1
) of the protons so that the integration values accurately reflect the 1:2:2 proton ratio.
Number of Scans (NS): 16.
Receiver Gain (RG): Autocalibrated to prevent Analog-to-Digital Converter (ADC) clipping.
Data Presentation
The quantitative
1
H NMR data obtained from the protocol is summarized below. Both instruments yield the same chemical shifts, though the
J
-coupling resolution is inherently sharper on the 400 MHz system.
Table 2:
1
H NMR Spectral Data (CDCl
3
, 298 K)
Proton Assignment
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
H-3 (Thiophene)
7.15
Singlet (s)
N/A
1H
H-5 (Methylene)
4.55
Triplet (t)
6.0
2H
H-4 (Methylene)
3.05
Triplet (t)
6.0
2H
(Note: The residual CHCl
3
solvent peak will appear at 7.26 ppm).
Workflow Visualization
The following diagram maps the analytical decision workflow and causality for choosing between High-Field and Benchtop NMR for thienopyran derivatives.
Decision matrix and workflow for the NMR structural verification of thieno[2,3-c]pyran-7-ones.
References
Kolz, J. (2024). Benchtop NMR Breaks New Ground. Technology Networks.[Link]
Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.[Link]
Zhang, Y., & Herndon, J. W. (2002). Synthesis of Furano[2,3-c]pyran-3-one and Thieno[2,3-c]pyran-3-one Derivatives through the Coupling of 3-Alkynyl-2-heteroaromatic Carboxaldehydes with Fischer Carbene Complexes. The Journal of Organic Chemistry (ACS Publications).[Link]
The Causality of Chemical Shifts in Thieno[2,3-c]pyran-7-ones
Title: 13C NMR Chemical Shift Determination for the Thieno[2,3-c]pyran-7-one Core: Experimental Acquisition vs. Computational Prediction As a Senior Application Scientist in structural elucidation, I frequently encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Title: 13C NMR Chemical Shift Determination for the Thieno[2,3-c]pyran-7-one Core: Experimental Acquisition vs. Computational Prediction
As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of assigning ambiguous nuclear magnetic resonance (NMR) signals in fused heterocyclic systems. The thieno[2,3-c]pyran-7-one scaffold—a critical isostere of biologically active isocoumarins—presents a unique analytical challenge. The dense concentration of heteroatoms (sulfur and oxygen) combined with a conjugated lactone system creates complex electronic environments that can confound standard empirical prediction tools.
This guide objectively compares the performance of three distinct methodologies for determining the 13C NMR chemical shifts of the thieno[2,3-c]pyran-7-one core: High-Field Experimental NMR , Quantum Mechanical (DFT) Prediction , and Empirical Database Prediction .
Before comparing methodologies, we must understand the mechanistic causality behind the core's electronic distribution. The thieno[2,3-c]pyran-7-one core consists of a thiophene ring fused to a pyran-7-one (a conjugated lactone).
The most striking feature of this scaffold is the extreme chemical shift disparity between the C4 and C5 positions. The O6–C5=C4 system functions as an enol lactone. The oxygen atom (O6) donates its lone pair electron density into the
π
-system via resonance (
O→C5=C4↔O+=C5−C4−
).
C4 (Beta-carbon): Accumulates partial negative charge due to resonance, resulting in severe magnetic shielding and a characteristic upfield shift (~102.2 ppm ).
C5 (Alpha-carbon): Suffers from both the electron-withdrawing inductive effect of the adjacent oxygen and the resonance deshielding, pushing it far downfield (~152.2 ppm ).
Quaternary Bridgeheads (C3a, C7a) & Carbonyl (C7): These carbons lack attached protons, resulting in long longitudinal relaxation times (
T1
) and weak signal intensities, making them the most difficult to assign without advanced techniques [1].
Methodological Comparison & Performance Data
To establish a reliable structural elucidation pipeline, we compare three approaches:
Method A: High-Field Experimental NMR (600 MHz) - The ground-truth physical measurement. While highly accurate, it requires synthesized material and is susceptible to signal overlap in heavily substituted derivatives [1].
Method B: DFT Computational Prediction (B3LYP/6-311+G )** - The mechanistic predictor. By calculating the Gauge-Independent Atomic Orbital (GIAO) shielding tensors, this method accounts for the exact 3D electronic structure, making it ideal for resolving ambiguous quaternary carbons.
Method C: Empirical Predictors (e.g., ChemDraw/Mnova) - The rapid screener. Relies on additive substituent rules and database matching. While instantaneous, it struggles with rare fused systems where non-linear electronic cross-talk occurs.
Comparative Data Analysis
The following table summarizes the performance of each method against the unsubstituted thieno[2,3-c]pyran-7-one core. Experimental values are derived from palladium-catalyzed coupling studies of fused thiophene-pyrones [1][2].
Carbon Position
Method A: Experimental (CDCl3) [ppm]
Method B: DFT (B3LYP) [ppm]
Method C: Empirical [ppm]
Δ DFT Error
Δ Empirical Error
C2
124.2
126.1
128.0
+1.9
+3.8
C3
124.2
122.8
127.5
-1.4
+3.3
C3a (Quaternary)
136.7
138.5
132.0
+1.8
-4.7
C4
102.2
104.1
108.5
+1.9
+6.3
C5
152.2
154.0
148.0
+1.8
-4.2
C7 (C=O)
157.6
159.2
162.0
+1.6
+4.4
C7a (Quaternary)
147.4
145.8
142.0
-1.6
-5.4
Mean Absolute Error (MAE)
-
~1.7 ppm
~4.6 ppm
-
-
Verdict: Empirical predictors (Method C) fail to accurately capture the intense resonance shielding at C4 (error of +6.3 ppm). DFT prediction (Method B) provides a highly reliable alternative (MAE < 2.0 ppm) when experimental data is ambiguous.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: High-Resolution 13C NMR Acquisition
Causality Check: Quaternary carbons in fused heterocycles have inherently long
T1
relaxation times. A standard 1-second delay will result in missing or unintegratable C3a, C7, and C7a peaks.
Sample Preparation: Dissolve 15-20 mg of the thieno[2,3-c]pyran-7-one derivative in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Spectrometer Calibration: Tune and match the probe on a 600 MHz spectrometer (150 MHz for 13C). Shim the magnetic field until the CDCl3 solvent peak (77.16 ppm) exhibits a line width at half-height (
W1/2
) of < 1.0 Hz.
Pulse Sequence Configuration: Utilize a standard 1D 13C sequence with proton decoupling (e.g., zgpg30).
Relaxation Delay (
D1
) Optimization (Critical Step): Set the
D1
delay to 2.0 seconds minimum.
Self-Validation: After 512 scans, integrate the signals. Compare the integral of a protonated carbon (e.g., C4) to a quaternary carbon (e.g., C7). If the ratio is not 1:1, the quaternary carbon has not fully relaxed. Increment
D1
to 5.0 seconds and re-acquire.
Protocol B: DFT GIAO NMR Prediction
Causality Check: Raw computational shielding tensors are meaningless without proper scaling to a computational reference standard.
Geometry Optimization: Build the 3D structure and optimize the geometry using Gaussian 16 at the B3LYP/6-31G(d) level of theory.
Frequency Calculation: Run a frequency calculation at the same level of theory to ensure the absence of imaginary frequencies (validating a true energy minimum).
NMR Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO method at the B3LYP/6-311+G(d,p) level. Apply the Polarizable Continuum Model (PCM) specifying Chloroform as the solvent.
Self-Validation (Referencing): Run the exact same protocol (Steps 1-3) on a molecule of TMS. Subtract the target molecule's raw isotropic shielding value from the computed TMS shielding value to obtain the final calibrated chemical shift in ppm.
Structural Elucidation Workflow
The following diagram illustrates the parallel execution of experimental and computational workflows required to achieve high-confidence structural elucidation for complex heterocycles.
Workflow comparing experimental and computational 13C NMR structural elucidation.
Conclusion
For standard, well-documented derivatives, high-field experimental NMR remains the gold standard. However, when working with novel substitutions on the thieno[2,3-c]pyran-7-one core where empirical predictors fail (due to complex resonance effects at C4/C5), integrating DFT computational predictions into your workflow is not just recommended—it is a requisite for rigorous scientific validation.
Validation
High-Resolution FTIR Characterization of Thienopyranone Carbonyl Peaks: A Comparative Guide to ATR vs. Transmission Spectroscopy
Introduction Thienopyranones are a vital class of fused heterocyclic scaffolds, serving as core building blocks in the development of organic electronics, angiogenesis inhibitors, and PI3K inhibitors for oncology[1][2]....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Thienopyranones are a vital class of fused heterocyclic scaffolds, serving as core building blocks in the development of organic electronics, angiogenesis inhibitors, and PI3K inhibitors for oncology[1][2]. Confirming the successful cyclization of the pyranone ring onto the thiophene core relies heavily on identifying the characteristic carbonyl (
C=O
) stretching frequency via Fourier Transform Infrared (FTIR) spectroscopy. However, the exact position of this peak is highly sensitive to the specific isomer, ring strain, and conjugation[1][3].
As a Senior Application Scientist, I frequently see researchers struggle with peak shifts and moisture artifacts when characterizing these compounds. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for resolving the
C=O
stretching modes in various thienopyranone derivatives, providing field-proven protocols to ensure spectral integrity.
Mechanistic Grounding: The Causality of Thienopyranone
C=O
Shifts
The carbonyl absorption band is dictated by the force constant of the
C=O
double bond. In thienopyranones, the fusion of the electron-rich thiophene ring with the pyranone (lactone or anhydride) ring alters this force constant through resonance and inductive effects:
Thieno[2,3-c]pyran-7-ones : The conjugated lactone carbonyl typically exhibits a strong stretching frequency around 1715 cm⁻¹ [2].
Thieno[2,3-c]pyran-3-ones : Depending on substitution, the
C=O
stretch can shift lower, often appearing as split or broadened bands around 1663 - 1696 cm⁻¹ due to extended conjugation[3].
Thieno[3,4-c]pyran-4,6-diones : This structure acts as a cyclic anhydride. The symmetric and asymmetric stretching vibrations of the two carbonyl groups cause the peaks to shift significantly higher, typically appearing as two sharp bands in the 1750 - 1850 cm⁻¹ region[1].
Product Comparison: ATR-FTIR vs. Transmission (KBr Pellet) FTIR
When selecting an FTIR sampling technique for thienopyranones, researchers must balance preparation speed against spectral resolution, particularly in the critical carbonyl region.
ATR-FTIR (Diamond Crystal)
Mechanism : Utilizes an evanescent wave penetrating a few microns into the sample.
Advantages : Requires zero sample preparation and is entirely non-destructive. It eliminates the moisture interference (broad
O−H
band at 3400 cm⁻¹ and water bending at ~1640 cm⁻¹) commonly introduced by hygroscopic KBr matrices.
Limitations : Peak intensities are wavenumber-dependent. Furthermore, anomalous dispersion can cause a slight red-shift (lower wavenumber) of strong absorption bands like the
C=O
stretch by 2-5 cm⁻¹ compared to transmission data.
Transmission FTIR (KBr Pellet)
Mechanism : The infrared beam passes directly through a diluted, pressed pellet of the sample.
Advantages : Adheres strictly to the Beer-Lambert law, providing superior resolution and absolute peak positions. It is ideal for resolving closely spaced doublet peaks in thienopyran-diones (anhydrides)[1].
Limitations : KBr is highly hygroscopic. If not rigorously dried, the absorbed water's bending mode (~1640 cm⁻¹) can overlap with highly conjugated thienopyranone carbonyl peaks (~1663 cm⁻¹)[3], leading to misinterpretation.
Quantitative Performance Data
Table 1: Comparative Analysis of FTIR Modalities for Thienopyranone Carbonyl Resolution
Feature / Metric
ATR-FTIR (Diamond)
Transmission FTIR (KBr Pellet)
Sample Prep Time
< 1 minute
5 - 10 minutes
Sample Recovery
100% (Non-destructive)
0% (Mixed in matrix)
C=O
Peak Position Accuracy
Slight shift (-2 to -5 cm⁻¹)
Absolute (Standard reference)
Resolution of Anhydride Doublets
Moderate (Peak broadening)
Excellent (Sharp, distinct bands)
Moisture Interference Risk
Low
High (Requires vacuum desiccation)
Signal-to-Noise Ratio (1700 cm⁻¹)
High
Very High (If pellet is transparent)
Experimental Protocols: A Self-Validating System
To ensure high-fidelity spectral acquisition, follow these validated workflows. Each step is designed to preemptively eliminate common spectroscopic artifacts.
Protocol A: ATR-FTIR Acquisition
Background Collection : Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for ambient
CO2
and water vapor.
Sample Application : Place 1-2 mg of the solid thienopyranone derivative directly onto the center of the crystal.
Pressure Application : Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample. Causality: The evanescent wave only penetrates 0.5-2.0 µm; poor contact results in weak
C=O
signals and distorted baseline slopes.
Data Acquisition : Scan the sample (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in your software to normalize intensities across the spectrum.
Protocol B: Transmission (KBr Pellet) Acquisition
Matrix Preparation : Dry FT-IR grade KBr powder in an oven at 110°C for at least 24 hours prior to use. Causality: This eliminates the water bending interference at 1640 cm⁻¹ that can mask conjugated lactone peaks.
Milling : In an agate mortar, gently grind 1 mg of thienopyranone with 100 mg of dried KBr. Causality: The sample concentration must be ~1% to prevent total absorption (saturation) of the highly polar carbonyl peak, which causes peak truncation (flat-topping).
Pressing : Transfer the mixture to a 13 mm pellet die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes to form a transparent disk.
Data Acquisition : Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background.
Workflow Visualization
Comparative FTIR workflow for thienopyranone analysis, highlighting ATR vs. KBr methodologies.
Conclusion
For routine verification of thienopyranone synthesis, ATR-FTIR provides rapid, reliable confirmation of the carbonyl group with minimal risk of moisture interference. However, for resolving complex splitting patterns—such as the symmetric and asymmetric
C=O
stretches of thieno[3,4-c]pyran-4,6-diones[1]—Transmission FTIR using a rigorously dried KBr pellet remains the authoritative standard for publication-quality data.
References
4H-Thieno[3,4-c]pyran-4,6(7H)-dione. Benchchem.
Palladium-mediated synthesis of 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones. Aurigene Services.
Synthesis of Furano[2,3-c]pyran-3-one and Thieno[2,3-c]pyran-3-one Derivatives through the Coupling of 3-Alkynyl-2-heteroaromatic Carboxaldehydes with Fischer Carbene Complexes. ACS Publications.
A Researcher's Guide to the Mass Spectrometry Fragmentation Patterns of Bromothienopyranones
For researchers and professionals in drug development and organic chemistry, the unequivocal structural elucidation of novel heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone analytical techn...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and organic chemistry, the unequivocal structural elucidation of novel heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation fingerprint that aids in confirming molecular structure. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of bromothienopyranones, a class of compounds with significant potential in medicinal chemistry.
Drawing upon established principles of mass spectrometry and data from structurally related heterocyclic systems, this document will serve as a predictive guide for interpreting the mass spectra of various bromothienopyranone isomers. We will explore the characteristic fragmentation pathways, the influence of the bromine substituent, and how isomeric variations can lead to distinguishable mass spectral features.
The Isotopic Signature of Bromine: A Definitive Marker
A key characteristic in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, designated as [M]⁺ and [M+2]⁺, with almost equal intensity.[1] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.
Core Fragmentation of the Thienopyranone Scaffold
The fragmentation of the fused thienopyranone ring system is predicted to be driven by the inherent stability of the aromatic thiophene ring and the functionalities within the pyranone ring. By analogy with related structures like coumarins and pyranopyrazoles, several key fragmentation pathways can be anticipated.[2][3]
A primary fragmentation event for many cyclic carbonyl compounds is the loss of a neutral carbon monoxide (CO) molecule.[2][4][5] For a thienopyranone, this would involve the cleavage of the pyranone ring, leading to a highly conjugated radical cation.
Caption: Primary fragmentation pathways of a bromothienopyranone molecular ion.
Following the initial loss of CO, further fragmentation of the thiophene ring can occur. This may involve the expulsion of a neutral acetylene (C₂H₂) molecule or a thio-containing radical, leading to smaller, stable aromatic fragments.
The Influence of the Bromine Substituent
The carbon-bromine bond is a common site for cleavage in brominated aromatic compounds. Therefore, the loss of a bromine radical (Br•) from the molecular ion is a highly probable fragmentation pathway. This will result in a fragment ion at m/z corresponding to the thienopyranone cation. The relative intensity of the [M-Br]⁺ peak can provide insights into the stability of the resulting cation, which may be influenced by the bromine's position on the aromatic ring.
Furthermore, the elimination of hydrogen bromide (HBr) is another possible fragmentation route, particularly if there is a suitably positioned hydrogen atom. This would result in an [M-HBr]⁺ ion.
Comparative Fragmentation of Bromothienopyranone Isomers
The fragmentation pattern can be expected to vary between different isomers of bromothienopyranone, primarily based on the position of the bromine atom on the thiophene ring.
Isomer
Expected Key Fragments
Rationale
2-Bromothieno[x,y-b]pyran-z-one
[M-Br]⁺, [M-CO]⁺, [M-CO-Br]⁺
Bromine in the alpha position to the sulfur atom may lead to a more facile loss of the bromine radical due to the electronic effects of the heteroatom.
3-Bromothieno[x,y-b]pyran-z-one
[M-Br]⁺, [M-CO]⁺, [M-CO-Br]⁺
The stability of the resulting [M-Br]⁺ cation may differ from the 2-bromo isomer, potentially altering the relative abundance of this fragment.
The relative intensities of these key fragment ions will be crucial for differentiating between isomers. For instance, the isomer that forms a more stable thienopyranone cation upon loss of the bromine radical is likely to exhibit a more abundant [M-Br]⁺ peak.
Caption: Comparative fragmentation of two hypothetical bromothienopyranone isomers.
Experimental Protocol: GC-MS Analysis
For the analysis of semi-volatile compounds like bromothienopyranones, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[6][7]
1. Sample Preparation:
Dissolve the bromothienopyranone isomer in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890A or equivalent.
Mass Spectrometer: Agilent 5975C or equivalent, operating in Electron Ionization (EI) mode.[8]
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Injection Volume: 1 µL.
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Identify the peak corresponding to the bromothienopyranone.
Analyze the mass spectrum of the peak, paying close attention to:
The molecular ion cluster ([M]⁺ and [M+2]⁺).
The presence of key fragment ions ([M-Br]⁺, [M-CO]⁺, [M-CO-Br]⁺).
The relative abundances of these fragments.
Compare the fragmentation patterns of different isomers to identify unique features.
Conclusion
The mass spectrometry fragmentation patterns of bromothienopyranones are predicted to be rich in structural information. By carefully analyzing the isotopic signature of bromine, the characteristic losses from the thienopyranone core, and the influence of the bromine substituent's position, researchers can confidently elucidate the structure of these important heterocyclic compounds. The comparative analysis of fragmentation patterns between isomers, supported by a robust GC-MS methodology, provides a powerful tool for unambiguous identification in drug discovery and development.
References
Benchchem. In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.
Ali, T. E., et al. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
Chemistry LibreTexts.
de Oliveira, R. C., et al.
Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
PMC. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.
Asif, N., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
Michigan State University Department of Chemistry. Mass Spectrometry.
Chemical Papers. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note.
Clark, J.
Kuhn S.
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Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
Sulzer, P., et al. Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near-real-time analysis of sesquiterpenes.
PubMed. Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds.
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SpringerLink. Electron Impact and Chemical Ionization Mass Spectrometry of Some Butyrophenones.
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Pharmacognosy Journal. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
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Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
comparison of thieno[2,3-c]pyran-7-one with thieno[2,3-c]pyridin-7-one
Comprehensive Comparison Guide: Thieno[2,3-c]pyran-7-one vs. Thieno[2,3-c]pyridin-7-one Executive Summary In advanced medicinal chemistry and organic synthesis, fused bicyclic thiophene systems serve as highly privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Thieno[2,3-c]pyran-7-one vs. Thieno[2,3-c]pyridin-7-one
Executive Summary
In advanced medicinal chemistry and organic synthesis, fused bicyclic thiophene systems serve as highly privileged scaffolds. Two structurally related but chemically distinct members of this family are thieno[2,3-c]pyran-7-one (a thienopyranone) and thieno[2,3-c]pyridin-7-one (a thienopyridinone). While they differ by only a single heteroatom in the six-membered ring (oxygen vs. nitrogen), this substitution fundamentally shifts their physicochemical properties, hydrolytic stability, and pharmacological utility. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural nuances, synthetic workflows, and applications in drug discovery[1].
Structural & Physicochemical Profiling
The foundational difference between these two scaffolds lies in their functional group classification: thieno[2,3-c]pyran-7-one is a cyclic ester (lactone ), whereas thieno[2,3-c]pyridin-7-one is a cyclic amide (lactam ).
Hydrogen Bonding: The lactam core of thieno[2,3-c]pyridin-7-one provides a critical hydrogen-bond donor (the ring NH), making it an excellent bioisostere for purines and pyrimidines in kinase and GPCR targeting[1]. The lactone core of thieno[2,3-c]pyran-7-one lacks this donor, rendering it more lipophilic but restricting its interaction profile strictly to H-bond acceptors.
Hydrolytic Stability: Lactams exhibit robust stability against nucleophilic attack and enzymatic degradation in vivo[2]. Conversely, the lactone ring in thieno[2,3-c]pyran-7-one is more susceptible to ring-opening via hydrolysis or nucleophilic attack, a feature often exploited when designing covalent modifiers or prodrugs[3].
Fig 1. Pharmacophore and stability comparison of thienopyranone and thienopyridinone scaffolds.
The synthesis of both scaffolds can be elegantly linked. Thieno[2,3-c]pyran-7-ones are typically synthesized via transition-metal-catalyzed cyclization[4]. Because lactones are reactive toward nucleophiles, the resulting pyranone can be directly converted into the corresponding pyridinone via amidation and dehydration.
Fig 2. Divergent and sequential synthetic workflows for thienopyranone and thienopyridinone.
Protocol A: Synthesis of Thieno[2,3-c]pyran-7-one
This protocol utilizes a tandem Sonogashira coupling and regioselective cyclization[3].
Setup: In a flame-dried flask, combine 3-iodothiophene-2-carboxylic acid (1.0 equiv), a terminal alkyne (2.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.06 equiv) in anhydrous DMF.
Causality: The palladium catalyst initiates oxidative addition into the C-I bond. The CuI co-catalyst forms a highly reactive copper acetylide, facilitating transmetalation to the palladium center.
Base Addition: Add Et₃N (5.0 equiv) dropwise.
Causality: Triethylamine acts as both a base to deprotonate the terminal alkyne and an acid scavenger to neutralize the generated HI, preventing catalyst poisoning.
Heating & Cyclization: Heat the mixture to 70–80 °C under a nitrogen atmosphere for 8–12 hours.
Causality: Thermal energy drives the cross-coupling. The proximity of the ortho-carboxylic acid group subsequently forces a spontaneous 6-endo-dig oxacyclization onto the activated alkyne, regioselectively forming the pyranone ring[4].
Self-Validation: Monitor the reaction via TLC. Following aqueous workup and column chromatography, validate the product via IR spectroscopy. A successful cyclization is confirmed by the disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp, distinct lactone C=O stretch at ~1720 cm⁻¹.
Protocol B: Conversion to Thieno[2,3-c]pyridin-7-one
This protocol exploits the reactivity of the lactone to generate the highly stable lactam[2].
Setup: Dissolve the purified thieno[2,3-c]pyran-7-one in absolute ethanol. Add an excess of methanolic ammonia or a primary amine.
Causality: The nucleophilic amine attacks the electrophilic lactone carbonyl. This breaks the C-O bond, opening the pyran ring to form a transient thiophene-2-carboxamide intermediate with an enol/ketone at the 3-position.
Thermal Dehydration: Reflux the mixture for 12–16 hours.
Causality: Extended heating provides the thermodynamic push required for intramolecular condensation. The amide nitrogen attacks the ketone/enol moiety, eliminating a molecule of water (dehydration) and closing the ring to form the thermodynamically favored lactam.
Self-Validation: Monitor via TLC; the lactam will elute as a significantly more polar spot due to the new hydrogen-bonding network. Validate via IR spectroscopy: the C=O stretch will shift from ~1720 cm⁻¹ (lactone) to ~1650 cm⁻¹ (lactam), accompanied by a new, broad N-H stretch at ~3150–3300 cm⁻¹. Mass spectrometry will confirm an [M-16] or corresponding mass shift representing the replacement of oxygen with nitrogen.
Medicinal Chemistry Applications
Thieno[2,3-c]pyridin-7-ones are highly prized in Fragment-Based Drug Discovery (FBDD). Because they mimic the hydrogen-bonding patterns of naturally occurring purines and isoquinolinones, they are frequently utilized to target the ATP-binding pockets of kinases or the active sites of PARP enzymes. Furthermore, the broader thienopyridine class is historically famous for yielding blockbuster antiplatelet agents (e.g., clopidogrel, prasugrel), emphasizing the scaffold's excellent pharmacokinetic tolerability and oral bioavailability[1].
Thieno[2,3-c]pyran-7-ones , conversely, are utilized primarily as bioisosteres of isocoumarins[3]. They exhibit notable biological activity as angiogenesis inhibitors (structurally related to clinical candidates like NM-3)[3]. Due to the inherent reactivity of the lactone ring, they are also heavily utilized as synthetic intermediates to construct vast libraries of functionalized heterocycles for high-throughput screening[4].
References
S. Raju et al., "Palladium-mediated synthesis of 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones", Tetrahedron Letters.
MDPI, "A Direct and an Efficient Regioselective Synthesis of 1,2-Benzothiazine 1,1-dioxides, β-Carbolinones, Indolo[2,3-c]pyran-1-ones, Indolo[3,2-c]pyran-1-ones, Thieno[2,3-c]pyran-7-ones...", Molecules.
IGI Global, "Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades".
NBInno, "The Role of 6H-Thieno[2,3-c]pyridin-7-one in Advanced Synthesis".
RSC, "Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD)".
Personal protective equipment for handling 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
A Comprehensive Safety Guide for Handling 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one This document provides essential safety and logistical information for the handling and disposal of 2-Bromo-4,5-dihydro-thieno[2,3-c]...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Safety Guide for Handling 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
This document provides essential safety and logistical information for the handling and disposal of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the safety profiles of structurally analogous brominated heterocyclic compounds and general best practices for handling halogenated organic substances.
Hazard Assessment: An Evidence-Based Approach
Based on these data, it is prudent to handle 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one as a substance that is:
Harmful if swallowed: Acute oral toxicity is a potential hazard.
A skin irritant: Direct contact may cause redness, itching, and inflammation.
A serious eye irritant: Contact with the eyes can lead to significant damage.
Potentially irritating to the respiratory system: Inhalation of dust or vapors may cause respiratory discomfort.
Bromine-containing compounds, in general, are known to be hazardous. Exposure to bromine can cause skin and tissue damage, as well as irritation to the eyes and respiratory tract[1]. Therefore, stringent adherence to the safety protocols outlined below is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one. The following table summarizes the required PPE, which should be worn at all times within the designated work area.
Body Part
Recommended Protection
Specifications & Standards
Eyes/Face
Safety goggles and face shield
Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.
Skin
Chemical-resistant gloves (e.g., nitrile rubber) and a long-sleeved laboratory coat.
Inspect gloves for any signs of degradation or puncture before use. For tasks with a higher risk of splashing, consider double-gloving.[2]
Respiratory
NIOSH/MSHA approved respirator
A respirator with a cartridge suitable for organic vapors and particulates is recommended, especially when dust may be generated. All work should be conducted in a certified chemical fume hood.
Body
Long-sleeved clothing or lab coat
Wear appropriate protective clothing to prevent skin exposure.
Protective gear is a critical component of safe chemical handling, shielding individuals from a range of potential hazards[3].
Operational Plan: A Step-by-Step Protocol for Safe Handling
A meticulous operational plan is essential to minimize exposure and ensure the safe handling of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one.
Preparation
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.
Ventilation: Verify that the chemical fume hood has been certified within the last year and is functioning correctly.
PPE Inspection: Gather all necessary PPE and inspect it for any signs of damage or wear.
Spill Kit: Ensure that a spill kit containing appropriate absorbent materials is available.
Weighing and Transfer
To minimize the risk of generating airborne dust, the "tare method" should be employed for weighing the solid compound:
Pre-weigh a sealed container on an analytical balance.
Inside the chemical fume hood, carefully add the desired amount of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one to the container using a spatula.
Securely close the container before removing it from the fume hood to re-weigh.
Avoid any actions that could create dust when transferring the solid.
Dissolving and Solution Handling
All procedures involving the preparation of solutions from the solid must be conducted inside a chemical fume hood.
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
Should any signs of an exothermic reaction occur (e.g., heat generation, fuming), be prepared to cool the vessel.
The following diagram illustrates the standard workflow for safely handling this compound.
A step-by-step workflow for the safe handling of the compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one and any associated waste is critical. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation
All waste materials, including contaminated gloves, pipette tips, and excess reagents, must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste."[4] It is imperative to keep halogenated and non-halogenated waste streams separate.
Spill Management
In the event of a spill, the following steps should be taken:
Small Spill: For a minor spill contained within the fume hood, use an inert absorbent material to clean the area. Place the contaminated absorbent material in the designated halogenated waste container.
Large Spill: In the case of a larger spill, evacuate the immediate area and contact your institution's environmental health and safety office.
Container Disposal
Empty containers that held 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one must be decontaminated before disposal. If they cannot be thoroughly cleaned, they should be treated as hazardous waste.
The decision tree below outlines the proper waste disposal pathway.
A decision tree for the proper disposal of waste materials.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Always have the Safety Data Sheets for all chemicals being used readily available for emergency responders. In the absence of a specific SDS for this compound, provide the SDS for a structurally similar chemical.
References
Braun Research Group.
Washington State University. Halogenated Solvents. [Link]
Aaron Chemistry GmbH. Safety Data Sheet: 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione. [Link]